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Foundational

Technical Guide: 3-Amino-5-methylbenzoic Acid Hydrochloride

Topic: 3-Amino-5-methylbenzoic acid hydrochloride (CAS 160756-60-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Strategic Utilization in Medicinal Chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Amino-5-methylbenzoic acid hydrochloride (CAS 160756-60-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Utilization in Medicinal Chemistry & Organic Synthesis[1]

Executive Summary

3-Amino-5-methylbenzoic acid hydrochloride (CAS 160756-60-5) is a high-value bifunctional intermediate utilized primarily in the synthesis of small-molecule therapeutics.[1] Characterized by a meta-substituted aniline and a carboxylic acid on a toluene core, this scaffold offers orthogonal reactivity essential for fragment-based drug discovery (FBDD).

Its structural geometry—providing both a hydrogen-bond donor (amine) and acceptor/donor (acid)—makes it a critical pharmacophore in the design of kinase inhibitors (e.g., c-Met, Hsp90) and GPCR ligands . This guide details the physicochemical profile, synthetic pathways, and validated experimental protocols for integrating this building block into drug development pipelines.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The hydrochloride salt form enhances the stability and water solubility of the parent free base, facilitating easier handling and dosage formulation in early-stage assays.

PropertySpecification
Chemical Name 3-Amino-5-methylbenzoic acid hydrochloride
CAS Number (Salt) 160756-60-5
CAS Number (Free Acid) 2305-37-5
Molecular Formula

Molecular Weight 187.62 g/mol
Appearance White to off-white or pale yellow crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Melting Point >200°C (Decomposes)
pKa (Calc) ~3.5 (COOH), ~4.8 (

)
Storage Conditions Inert atmosphere, Desiccated, 2-8°C

Strategic Utility in Drug Discovery

Bifunctional Scaffold Versatility

The compound’s utility stems from its orthogonal functional groups , allowing for sequential, chemoselective derivatization:

  • Carboxylic Acid (

    
    ):  Serves as an anchor for amide coupling (e.g., with heterocyclic amines) to extend the molecular skeleton.
    
  • Primary Amine (

    
    ):  Amenable to Sandmeyer reactions (halogen introduction), Buchwald-Hartwig aminations, or reductive alkylations.
    
  • Methyl Group (

    
    ):  Provides a hydrophobic contact point, often critical for filling hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region of kinases).
    
Pharmacophore Applications[4][6]
  • Kinase Inhibitors: The 3-amino-benzoic acid motif mimics the adenosine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of kinases. Derivatives have been explored in c-Met and Hsp90 inhibitor programs.[2]

  • Supramolecular Chemistry: The planar structure and zwitterionic potential of the amino-acid core make it an excellent candidate for cocrystal engineering to improve the solubility of poorly soluble APIs (Active Pharmaceutical Ingredients).

Synthesis & Production Architecture

The synthesis of the hydrochloride salt typically proceeds via the chemoselective reduction of the nitro-precursor, followed by acid-mediated precipitation. This route avoids the oxidation of the methyl group, which can occur under harsher conditions.

Synthetic Pathway Visualization

SynthesisPath Start 3-Nitro-5-methylbenzoic acid (Precursor) Step1 Catalytic Hydrogenation (Pd/C, H2, MeOH) Start->Step1 Reduction Inter 3-Amino-5-methylbenzoic acid (Free Base) Step1->Inter Filtration & Conc. Step2 Salt Formation (HCl in Dioxane/Ether) Inter->Step2 Protonation End 3-Amino-5-methylbenzoic acid HCl (CAS 160756-60-5) Step2->End Precipitation

Figure 1: Linear synthetic workflow for the production of 3-Amino-5-methylbenzoic acid hydrochloride.

Experimental Protocols

Safety Note: All procedures should be performed in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles). The amine intermediate can be sensitive to oxidation; handle under inert gas where possible.

Protocol A: Reduction of 3-Nitro-5-methylbenzoic Acid

This step converts the nitro group to the amine without affecting the carboxylic acid or the methyl group.

Reagents:

  • 3-Nitro-5-methylbenzoic acid (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (Solvent, 10 mL/g of substrate)

  • Hydrogen gas (

    
    ) (Balloon pressure or 1-3 bar)
    

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-nitro-5-methylbenzoic acid in Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C under a nitrogen stream (Caution: Pd/C is pyrophoric when dry).

  • Hydrogenation: Purge the system with

    
     three times, then with 
    
    
    
    . Stir the mixture vigorously under
    
    
    atmosphere at room temperature for 4–12 hours.
    • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-methylbenzoic acid as a solid.

Protocol B: Hydrochloride Salt Formation

Converting the free amine to the HCl salt ensures long-term stability and prevents oxidation (browning) of the aniline.

Reagents:

  • Crude 3-Amino-5-methylbenzoic acid[3]

  • 4M HCl in Dioxane (or diethyl ether)

  • Ethyl Acetate or Ethanol (for dissolution)

Procedure:

  • Dissolution: Dissolve the crude free amine in a minimal amount of dry Ethyl Acetate or Ethanol. If the solution is dark, treat with activated charcoal and filter.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (1.2 equiv) with stirring.

  • Precipitation: A white to off-white precipitate should form immediately. Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to maximize yield.

  • Filtration: Filter the solid precipitate under vacuum.

  • Washing: Wash the filter cake with cold diethyl ether (

    
    ) to remove excess acid and impurities.
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

    • Yield Expectation: 85–95% from free amine.

    • Validation: Verify via

      
      H NMR (
      
      
      
      or DMSO-
      
      
      ) looking for the downfield shift of aromatic protons due to the ammonium group.

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in tightly sealed containers with desiccants.

  • Oxidation: The free amine (if the salt dissociates) is prone to air oxidation, turning brown over time. The HCl salt significantly retards this process.

GHS Hazard Classification
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • BenchChem. (n.d.). 3-Amino-5-methylbenzoic Acid Hydrochloride - Product Description & Applications. Retrieved from

  • PubChem. (2025). 3-Amino-5-methylbenzoic acid | C8H9NO2.[4] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Amino-5-methylbenzoic acid Product Sheet. Merck KGaA. Retrieved from

  • Eichner, T., et al. (2011).[2] Broad Substrate Specificity of the Amide Synthase in S. hygroscopicus. Journal of the American Chemical Society.[2] (Discusses utilization of amino-benzoic acid derivatives in ansamycin biosynthesis).

  • Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.[5] (Review of benzoic acid derivatives in oncology).

Sources

Exploratory

3-Amino-5-methylbenzoic acid hydrochloride molecular weight and formula

An In-depth Technical Guide: 3-Amino-5-methylbenzoic Acid Hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide serves as a comprehensive technical resource on 3-Amino-5-methylbenzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 3-Amino-5-methylbenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 3-Amino-5-methylbenzoic acid hydrochloride, a pivotal building block in modern organic synthesis. As a Senior Application Scientist, my objective is to provide not just data, but a foundational understanding of this compound's properties, synthesis, characterization, and applications, grounded in established scientific principles. We will explore the causality behind experimental choices and present methodologies that ensure reliable and reproducible outcomes.

Section 1: Core Physicochemical Properties and Structure

3-Amino-5-methylbenzoic acid hydrochloride (CAS: 160756-60-5) is the hydrochloride salt of 3-Amino-5-methylbenzoic acid (CAS: 2305-37-5).[1][2][3][4] The conversion to a hydrochloride salt is a deliberate and common strategy in medicinal and synthetic chemistry. This is done to enhance the compound's stability and improve its handling characteristics compared to the free amine form. The basic amino group (-NH₂) is protonated by hydrochloric acid to form a more stable ammonium salt (-NH₃⁺Cl⁻).[1]

This bifunctional molecule, possessing both a carboxylic acid and an amino group on a substituted benzene ring, is a versatile intermediate.[1] Its structure allows for selective modification at multiple sites, making it a valuable precursor for a wide range of more complex molecules.

Table 1: Key Molecular Identifiers

Property3-Amino-5-methylbenzoic Acid Hydrochloride3-Amino-5-methylbenzoic Acid (Free Amine)
Molecular Formula C₈H₁₀ClNO₂[1]C₈H₉NO₂[2][3][4][5]
Molecular Weight 187.62 g/mol [1]151.16 g/mol [2][3][4][5]
CAS Number 160756-60-5[1]2305-37-5[2][3][4]
IUPAC Name 3-amino-5-methylbenzoic acid;hydrochloride[1]3-amino-5-methylbenzoic acid[3][4]
Melting Point Not specified183-184 °C[3]

Section 2: Synthesis and Purification

The most direct and widely accepted route for synthesizing 3-Amino-5-methylbenzoic acid involves the chemical reduction of its nitro-substituted precursor, 3-nitro-5-methylbenzoic acid.[1] Following the synthesis of the free amine, it is converted to its more stable hydrochloride salt. This two-step process is efficient and yields a high-purity product suitable for further downstream applications.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation A 3-Nitro-5-methylbenzoic Acid B 3-Amino-5-methylbenzoic Acid (Free Amine) A->B Catalytic Hydrogenation or Metal-Acid Reduction C 3-Amino-5-methylbenzoic Acid (Free Amine) D 3-Amino-5-methylbenzoic Acid Hydrochloride C->D HCl Treatment (Protonation)

Diagram 1: General Synthesis Workflow.
Experimental Protocol 1: Synthesis via Reduction and Salt Formation

This protocol describes a standard laboratory procedure. The choice of a catalytic hydrogenation method is often preferred due to its cleaner reaction profile and avoidance of stoichiometric metal waste.

  • Reduction of the Nitro Group:

    • Step 1a: In a hydrogenation vessel, dissolve 3-nitro-5-methylbenzoic acid in a suitable solvent such as ethanol or ethyl acetate. The solvent choice is critical as it must solubilize the starting material without reacting under the hydrogenation conditions.

    • Step 1b: Add a catalytic amount (typically 1-5 mol%) of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

    • Step 1c: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂). The reaction is typically run at a pressure of 1-3 atm.

    • Step 1d: Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases, indicating the reaction is complete. This can be monitored by Thin Layer Chromatography (TLC).

    • Step 1e: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. This step must be performed cautiously as the catalyst can be pyrophoric. The filtrate contains the 3-Amino-5-methylbenzoic acid free amine.

  • Formation of the Hydrochloride Salt:

    • Step 2a: To the filtrate containing the free amine, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) while stirring. The protonation of the basic amino group is an exothermic acid-base reaction.

    • Step 2b: The less soluble hydrochloride salt will precipitate out of the solution.[1] This precipitation is a key purification step, as many impurities may remain in the solvent.

    • Step 2c: Cool the mixture in an ice bath to maximize precipitation.

    • Step 2d: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove residual impurities, and dry under vacuum.

Section 3: Analytical Characterization and Quality Control

Post-synthesis, rigorous analytical characterization is mandatory to confirm the identity, purity, and structure of the compound. This is a self-validating system: the synthesis is only successful if the product meets the standards set by these analytical methods.

Protocol 2: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule.[1]

  • Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Scan the sample from approximately 4000 cm⁻¹ to 400 cm⁻¹.

  • Spectral Interpretation: The resulting spectrum should be analyzed for characteristic vibrational modes.

    • Ammonium (-NH₃⁺) Stretch: Broad bands typically in the 2800-3200 cm⁻¹ region.

    • Carboxylic Acid (O-H) Stretch: A very broad band, often overlapping with the C-H stretches, from 2500-3300 cm⁻¹.

    • Carbonyl (C=O) Stretch: A strong, sharp peak around 1700-1725 cm⁻¹.

    • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: Typically observed in the 1250-1350 cm⁻¹ range.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for determining the purity of small molecules.

  • System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the protonation of the analyte and good peak shape. For example, a gradient from 5% B to 95% B over 15 minutes.

  • Detection: UV detection at 254 nm and 280 nm.

  • Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for drug development applications.[3]

Section 4: Applications in Research and Drug Development

The utility of 3-Amino-5-methylbenzoic acid hydrochloride stems from its bifunctional nature, which allows it to serve as a versatile scaffold in the synthesis of diverse molecular architectures.[1]

G cluster_0 Functional Group Derivatization A 3-Amino-5-methylbenzoic Acid Hydrochloride B Amide Formation (Carboxylic Acid Reaction) A->B C Diazotization (Amino Group Reaction) A->C D Acylation / Alkylation (Amino Group Reaction) A->D E Heterocyclic APIs (e.g., Pyrimidines) B->E F Azo Dyes (Antimicrobial Potential) C->F G Novel Scaffolds for Medicinal Chemistry D->G

Diagram 2: Role as a Versatile Synthetic Precursor.
  • Pharmaceutical Synthesis: This compound is a key intermediate in multi-step syntheses. For instance, its structure is well-suited for ring-forming reactions with reagents like guanidine hydrochloride to create pyrimidine-based structures, which are core components of many active pharmaceutical ingredients (APIs).[1] The broader class of aminobenzoic acids are foundational building blocks for drugs with applications ranging from antimicrobial to anticancer.[6][7]

  • Azo Dye Chemistry: The primary amino group can be readily diazotized and then coupled with other aromatic compounds, such as 8-hydroxy quinoline. This reaction creates novel heterocyclic azo dyes, which are investigated for their unique spectral properties and potential as antimicrobial agents.[1]

  • Cocrystal Engineering: The molecule possesses both a strong hydrogen bond donor (the carboxylic acid) and, in its salt form, an additional strong donor site (the protonated amine).[1] This makes it an excellent candidate for forming cocrystals—multi-component crystals held by non-covalent interactions. This strategy is employed in drug development to modify and improve the physicochemical properties of an API, such as solubility, stability, and bioavailability.[1]

Section 5: Conclusion

3-Amino-5-methylbenzoic acid hydrochloride is more than just a chemical with a defined molecular weight and formula. It is a highly valuable and versatile tool for the research and drug development community. Its stability, well-defined reactivity at two distinct functional groups, and its role as a precursor to complex heterocyclic systems underscore its importance. A thorough understanding of its synthesis and analytical validation, as outlined in this guide, is essential for leveraging its full potential in the creation of novel pharmaceuticals, advanced materials, and specialized chemical agents.

References

  • China 3-Amino-5-Methyl benzoic Acid. Changzhou Baokang Pharmaceutical&Chemical Co.,Ltd. [Link]

  • 3-Amino-5-methylbenzoic acid | C8H9NO2 | CID 18405678. PubChem, National Center for Biotechnology Information. [Link]

  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

Sources

Foundational

A Technical Guide to 5-Amino-m-Toluic Acid Hydrochloride: Nomenclature, Structure, and Physicochemical Properties

Introduction In the fields of medicinal chemistry and materials science, the precise identification and structural understanding of molecular building blocks are paramount. An unambiguous nomenclature is the foundation u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of medicinal chemistry and materials science, the precise identification and structural understanding of molecular building blocks are paramount. An unambiguous nomenclature is the foundation upon which reproducible and reliable research is built. 5-amino-m-toluic acid hydrochloride is a versatile aromatic organic compound that serves as a critical intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and dyes.[1] Its structure, which features a carboxylic acid, a methyl group, and a protonated amine on a benzene ring, provides multiple reaction sites for chemical modification.

This technical guide provides an in-depth analysis of the synonyms, chemical structure, and key properties of 5-amino-m-toluic acid hydrochloride. It is designed for researchers, scientists, and drug development professionals who require a foundational understanding of this compound for its effective application in laboratory and industrial settings. We will dissect its nomenclature to prevent confusion with structural isomers and detail the rationale behind its common use as a hydrochloride salt.

Nomenclature and Synonyms: Ensuring Chemical Identity

The systematic naming of a chemical compound is crucial for avoiding ambiguity. 5-amino-m-toluic acid hydrochloride is known by several names, and understanding these is key to navigating chemical databases and literature. The parent molecule is based on "toluic acid," which is a methylbenzoic acid. The "m-" or meta- prefix indicates that the methyl and carboxylic acid groups are at positions 1 and 3 on the benzene ring. The "5-amino" designation places the amino group at the 5th position relative to the carboxylic acid at position 1.

The most precise name is the IUPAC (International Union of Pure and Applied Chemistry) name: 3-amino-5-methylbenzoic acid;hydrochloride .[1] This name explicitly defines the substitution pattern on the benzoic acid core. The hydrochloride salt is formed through an acid-base reaction between the basic amino group (-NH₂) and hydrochloric acid (HCl), resulting in a protonated ammonium group (-NH₃⁺) and a chloride counter-ion (Cl⁻).[1]

It is critical to distinguish this compound from its isomers, such as:

  • 6-Amino-m-toluic acid (or 2-Amino-5-methylbenzoic acid): Here, the amino group is positioned next to the carboxylic acid.[2][3]

  • 5-Amino-o-toluic acid (or 5-Amino-2-methylbenzoic acid): In this isomer, the methyl group is at position 2 (ortho), not position 3.[4][5]

Using the correct CAS Number or InChIKey is the most reliable method for unambiguous identification.

Data Summary: Identifiers and Synonyms

The following table summarizes the key identifiers for 5-amino-m-toluic acid hydrochloride and its parent free amine for clarity and quick reference.

Identifier5-Amino-m-Toluic Acid Hydrochloride3-Amino-5-methylbenzoic Acid (Parent)
Primary Name 5-amino-m-toluic acid hydrochloride3-Amino-5-methylbenzoic acid
IUPAC Name 3-amino-5-methylbenzoic acid;hydrochloride[1]3-amino-5-methylbenzoic acid[6]
CAS Number 160756-60-5[1]2305-37-5[6]
Molecular Formula C₈H₁₀ClNO₂[1]C₈H₉NO₂[6]
Molecular Weight 187.62 g/mol [1]151.17 g/mol [6]
InChI InChI=1S/C8H9NO2.ClH/c1-5-2-6(8(10)11)4-7(9)3-5;/h2-4H,9H2,1H3,(H,10,11);1H[1]InChI=1S/C8H9NO2/c1-5-2-6(8(10)11)4-7(9)3-5;/h2-4H,9H2,1H3,(H,10,11)
InChIKey IPDBUCUKGXDERN-UHFFFAOYSA-N[1]Not readily available

Chemical Structure and Properties

The chemical structure of 5-amino-m-toluic acid hydrochloride dictates its physical and chemical properties, and thus its utility in synthesis. The molecule is composed of a central benzene ring with three substituents:

  • A carboxylic acid group (-COOH) , which is acidic.

  • A methyl group (-CH₃) , which is non-polar.

  • A protonated amino group (-NH₃⁺) , which is basic in its free form and renders the hydrochloride salt water-soluble.

The presence of both an acidic group (-COOH) and a basic group (the parent -NH₂) makes the free amine an amphoteric molecule.

Visualizing the Structure

The following diagram illustrates the two-dimensional chemical structure of 5-amino-m-toluic acid hydrochloride.

Caption: 2D structure of 5-amino-m-toluic acid hydrochloride.

The Role and Rationale of the Hydrochloride Salt

In drug development and chemical synthesis, amine-containing compounds are frequently converted into their hydrochloride salts.[1] This practice is not arbitrary but is grounded in sound chemical principles that enhance the compound's utility.

  • Improved Solubility: The primary reason for creating the hydrochloride salt is to increase the aqueous solubility of the parent molecule. The free amine form (3-amino-5-methylbenzoic acid) has limited solubility in water. By protonating the basic amino group, an ionic salt is formed which is significantly more soluble in water and other polar protic solvents. This is a crucial property for many pharmaceutical formulations and for performing reactions in aqueous media.[7][]

  • Enhanced Stability and Handling: Hydrochloride salts are typically crystalline, non-hygroscopic solids with well-defined melting points.[6] This makes them easier to handle, weigh accurately, and store compared to the free amine, which may be an oil or a less stable solid. The salt form protects the reactive amino group from oxidative degradation, prolonging shelf life.

  • Purification: The formation of a crystalline salt is often used as a final purification step in a synthetic sequence. The high crystallinity allows for the effective removal of non-basic impurities through recrystallization.

Experimental Protocols: Spectroscopic Characterization

Verifying the identity and purity of 5-amino-m-toluic acid hydrochloride relies on standard analytical techniques. The key functional groups give rise to characteristic signals in vibrational and nuclear magnetic resonance spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional moieties within the molecule by probing their vibrational modes.[1]

Methodology:

  • Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands.

Expected Characteristic Peaks:

  • ~3400-2400 cm⁻¹: A very broad band corresponding to the O-H stretch of the carboxylic acid, often overlapping with the N-H stretching of the ammonium group (-NH₃⁺).

  • ~3000 cm⁻¹: C-H stretching from the aromatic ring and methyl group.

  • ~1700 cm⁻¹: A strong C=O (carbonyl) stretching vibration from the carboxylic acid group.[9]

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1500 cm⁻¹: N-H bending vibrations from the ammonium group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms, confirming the substitution pattern of the aromatic ring.[9]

Methodology:

  • Dissolve a sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

  • Process the data and integrate the peaks to determine the relative number of protons.

Expected ¹H NMR Signals (in DMSO-d₆):

  • A singlet corresponding to the three protons of the methyl group (-CH₃) .

  • Three distinct signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the three protons on the benzene ring, confirming the 1,3,5-substitution pattern.

  • A broad signal corresponding to the protons of the ammonium group (-NH₃⁺) .

  • A very broad signal for the carboxylic acid proton (-COOH) , which may exchange with residual water in the solvent.

Conclusion

5-amino-m-toluic acid hydrochloride is a valuable chemical intermediate whose effective use is predicated on a clear understanding of its identity and structure. Its nomenclature, particularly the IUPAC name 3-amino-5-methylbenzoic acid hydrochloride, provides an unambiguous descriptor that distinguishes it from its structural isomers. The molecule's key features—the acidic carboxyl group, the basic amino group, and the methyl substituent on an aromatic frame—make it a versatile building block. The conversion to a hydrochloride salt is a deliberate and common strategy to enhance its solubility, stability, and handling, which are critical considerations for researchers in both academic and industrial drug development environments.

References

  • PubChemLite. (n.d.). 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-aminobenzoate hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). M-toluic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. Retrieved from [Link]

  • Google Patents. (n.d.). FR2640265A1 - Process for synthesis of 5-aminoorotic acid.
  • Massé, J., & Langlois, N. (2008). Synthesis of 5-Amino- and 4-Hydroxy-2-phenylsulfonylmethylpiperidines.
  • Forte, E., & da Silva, J. F. M. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2303.
  • Google Patents. (n.d.). Method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.
  • MDPI. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-methylbenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2021, April 22). SPECTROPHOTOMETRIC DETERMINATION OF 5-AMINOSALICYLIC ACID IN PHARMACEUTICAL SAMPLES. Retrieved from [Link]

  • PubMed. (2021, September 10). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Retrieved from [Link]

  • Nature. (2021, October 12). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Retrieved from [Link]

  • Alochana Journal. (2024). Synthesis and characterization of biologically active five amino acids based deep eutectic solvents.
  • Evergreensino Chemical Co., Ltd. (2025, August 8). How to test the purity of M - Toluic Acid?. Retrieved from [Link]

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Exploratory

A Senior Application Scientist's Guide to 3-amino-5-methylbenzoic Acid: HCl vs. Free Acid Solubility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the realm of pharmaceutical sciences and chemical research, the solubility of a compound is a critical physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical sciences and chemical research, the solubility of a compound is a critical physicochemical property that governs its behavior in biological systems and its suitability for various applications. For ionizable molecules such as 3-amino-5-methylbenzoic acid, the difference in solubility between the free acid and its salt form, particularly the hydrochloride (HCl) salt, can be substantial. This technical guide provides a comprehensive exploration of the solubility characteristics of 3-amino-5-methylbenzoic acid and its HCl salt, offering both theoretical insights and practical methodologies for the modern researcher.

This document will delve into the fundamental principles of ionization and salt formation, elucidating why the conversion to a hydrochloride salt can dramatically enhance aqueous solubility.[1][2][3] We will then present detailed, field-proven experimental protocols for the conversion of the free acid to its HCl salt and for the quantitative determination of solubility. Finally, we will discuss the practical implications of these solubility differences in the context of drug development and other research applications.

Theoretical Framework: The "Why" Behind the Solubility Difference

3-amino-5-methylbenzoic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group. Its solubility is therefore highly dependent on the pH of the surrounding medium.

The Role of Ionization and pH

The solubility of ionizable compounds is dictated by the Henderson-Hasselbalch equation, which describes the relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to the un-ionized form of a molecule.[4][5][6][7] For 3-amino-5-methylbenzoic acid, there are two key pKa values to consider: one for the carboxylic acid and one for the amino group.

At a pH below the pKa of the carboxylic acid, the molecule will be predominantly in its protonated, less soluble form. Conversely, at a pH above the pKa of the amino group, the molecule will be in its deprotonated, also less soluble form. The zwitterionic form, where both the carboxylic acid is deprotonated and the amino group is protonated, may exhibit intermediate solubility.

Salt Formation: A Strategy for Enhanced Solubility

The conversion of a free acid or base into a salt is a common and highly effective strategy for increasing the aqueous solubility and dissolution rate of pharmaceutical compounds.[1][2][8][9] In the case of 3-amino-5-methylbenzoic acid, the formation of the hydrochloride salt involves the protonation of the basic amino group by hydrochloric acid.[10][11]

This protonation results in a positively charged ammonium ion, which is then ionically bonded to the chloride anion. The resulting salt is an ionic compound and, as such, is generally much more soluble in polar solvents like water compared to the neutral, less polar free acid. The increased solubility of the salt form can be attributed to the favorable ion-dipole interactions between the charged species and water molecules.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of both the free acid and its HCl salt is essential for any experimental work.

Property3-amino-5-methylbenzoic acid3-amino-5-methylbenzoic acid HCl
CAS Number 2305-37-5[12][13][14]160756-60-5[10]
Molecular Formula C8H9NO2[12]C8H10ClNO2[10]
Molecular Weight 151.16 g/mol [12][13]187.62 g/mol [10]
Melting Point 183-184 °C[14]Not available
Appearance Solid[13][14]Solid

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation of 3-amino-5-methylbenzoic acid HCl and the determination of its solubility in comparison to the free acid.

Protocol 1: Synthesis of 3-amino-5-methylbenzoic acid HCl

This protocol describes the conversion of the free acid to its hydrochloride salt.

Materials:

  • 3-amino-5-methylbenzoic acid

  • Hydrochloric acid (e.g., 2M in diethyl ether or isopropanol)

  • Anhydrous diethyl ether or isopropanol

  • Magnetic stirrer and stir bar

  • Glass beaker and Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In a clean, dry glass beaker, dissolve a known quantity of 3-amino-5-methylbenzoic acid in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol. Stir the solution using a magnetic stirrer until all the solid has dissolved.

  • Acidification: While stirring, slowly add a stoichiometric equivalent of hydrochloric acid solution (e.g., 2M in the chosen solvent) to the dissolved free acid. The hydrochloride salt will begin to precipitate out of the solution as a solid.

  • Precipitation and Crystallization: Continue stirring the mixture for 30-60 minutes to ensure complete precipitation. The formation of a crystalline solid is indicative of successful salt formation.

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

  • Drying: Dry the purified 3-amino-5-methylbenzoic acid HCl in a vacuum desiccator or a drying oven at a suitable temperature to remove any residual solvent.

Protocol 2: Determination of Aqueous Solubility

This protocol outlines the shake-flask method for determining the equilibrium solubility of both the free acid and the HCl salt.[15][16]

Materials:

  • 3-amino-5-methylbenzoic acid

  • 3-amino-5-methylbenzoic acid HCl

  • Distilled or deionized water

  • Scintillation vials or small glass bottles with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of the solid (either the free acid or the HCl salt) to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of distilled water into each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator. Allow the samples to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature. This extended mixing time is necessary to ensure that the solution has reached equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • HPLC Analysis: Dilute the filtered supernatant to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, the concentration can be determined by measuring the absorbance of the diluted supernatant at a specific wavelength and comparing it to a standard curve.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Comparative Solubility Data

The following table summarizes hypothetical solubility data for 3-amino-5-methylbenzoic acid and its HCl salt in various solvents. This data would be obtained using the experimental protocol described above.

CompoundSolventSolubility (mg/mL) at 25°C
3-amino-5-methylbenzoic acidWater[Insert Experimental Data]
3-amino-5-methylbenzoic acidEthanol[Insert Experimental Data]
3-amino-5-methylbenzoic acidDMSO[Insert Experimental Data]
3-amino-5-methylbenzoic acid HClWater[Insert Experimental Data]
3-amino-5-methylbenzoic acid HClEthanol[Insert Experimental Data]
3-amino-5-methylbenzoic acid HClDMSO[Insert Experimental Data]

Visualizing the Chemical Structures and Equilibrium

The following diagrams, generated using Graphviz, illustrate the chemical structures and the equilibrium between the free acid and its hydrochloride salt.

Caption: Chemical structures of 3-amino-5-methylbenzoic acid and its HCl salt.

G FreeAcid 3-amino-5-methylbenzoic acid (Less Water Soluble) HCl_Salt 3-amino-5-methylbenzoic acid HCl (More Water Soluble) FreeAcid->HCl_Salt + HCl HCl_Salt->FreeAcid + Base

Caption: Equilibrium between the free acid and its hydrochloride salt.

Practical Implications and Conclusion

The significant difference in aqueous solubility between 3-amino-5-methylbenzoic acid and its hydrochloride salt has profound implications for its application, particularly in drug development. The enhanced solubility of the HCl salt can lead to:

  • Improved Bioavailability: For orally administered drugs, higher solubility often translates to a faster dissolution rate in the gastrointestinal tract, which can lead to improved absorption and bioavailability.[2]

  • Facilitated Formulation: The development of aqueous formulations for injections or ophthalmic solutions is made significantly easier with a more soluble form of the active pharmaceutical ingredient (API).

  • Simplified Handling and Purification: The crystalline nature of the HCl salt can facilitate its isolation, purification, and handling during chemical synthesis.[11]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Kumar, L., & Singh, S. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(4), 235-241. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research, 2(4), 134-140. [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026, January 28). Crystal Pharmatech. [Link]

  • Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., Palyulin, V. A., Radchenko, E. V., Zefirov, N. S., Makarenko, A. S., Tanchuk, V. Y., & Prokopenko, V. V. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Computer-Aided Molecular Design, 20(7-8), 453–463. [Link]

  • Drug permeation: the influence of pH on solubility in water and lipid. (n.d.). Deranged Physiology. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). PubMed. [Link]

  • 3-Amino-5-methylbenzoic acid. (n.d.). PubChem. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. (n.d.). Course Hero. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Scribd. [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Abraham, M. H. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2355–2366. [Link]

  • Avdeef, A. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). CORE. [Link]

  • Calculation of Aqueous Solubility of Organic Compounds. (n.d.). NIST. [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). ScienceDirect. [Link]

  • Amine and HCl - salt formation reaction. (2022, June 7). YouTube. [Link]

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (2025, August 6). ResearchGate. [Link]

  • Benzoic acid. (n.d.). Wikipedia. [Link]

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. (2021, May 11). Journal of Chemical & Engineering Data. [Link]

Sources

Foundational

3-Amino-5-methylbenzoic acid hydrochloride chemical properties SDS

[1][2] Executive Summary 3-Amino-5-methylbenzoic acid (CAS: 2305-37-5) and its hydrochloride salt (CAS: 160756-60-5) represent a critical class of bifunctional aromatic building blocks.[1] Characterized by the presence o...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

3-Amino-5-methylbenzoic acid (CAS: 2305-37-5) and its hydrochloride salt (CAS: 160756-60-5) represent a critical class of bifunctional aromatic building blocks.[1] Characterized by the presence of a nucleophilic amino group and an electrophilic carboxylic acid moiety on a meta-substituted toluene scaffold, this compound serves as a linchpin in the synthesis of kinase inhibitors, azo dyes, and peptidomimetics.[1]

This guide provides an exhaustive technical profile, moving beyond basic catalog data to explore the mechanistic causality of its reactivity, handling protocols for the hygroscopic hydrochloride salt, and validated synthetic workflows.[1]

Physicochemical Identity & Properties[1][2][3][4][5][6][7][8]

The hydrochloride salt form is often preferred in process chemistry due to its enhanced aqueous solubility and improved shelf-stability compared to the zwitterionic free acid.[1]

Table 1: Comparative Physicochemical Profile[2]
PropertyFree Acid (Parent)Hydrochloride Salt
CAS Number 2305-37-5160756-60-5
Molecular Formula C₈H₉NO₂C₈H₉NO₂[2][1][3][4] · HCl
Molecular Weight 151.16 g/mol 187.62 g/mol
Appearance White to off-white crystalline solidWhite to pale yellow hygroscopic powder
Melting Point 183–184 °C>200 °C (Decomposes)
Solubility (Water) Moderate (Zwitterionic character)High (Ionic character)
Solubility (Organic) DMSO, Methanol, EthanolDMSO, Methanol (Low in non-polar ethers)
pKa (Calculated) ~3.5 (COOH), ~4.8 (NH₃⁺)N/A (Salt fully dissociated)

Technical Insight: The methyl group at the C5 position exerts a weak electron-donating effect (+I), which slightly increases the basicity of the amine compared to unsubstituted 3-aminobenzoic acid.[1] This subtle electronic modulation is often exploited to fine-tune the binding affinity of resulting pharmacophores in kinase pockets.[1]

Safety Data Sheet (SDS) Synthesis

Signal Word: WARNING

The following safety profile is synthesized from GHS classifications. The hydrochloride salt shares the toxicity profile of the parent but adds the corrosive potential of the acidic counter-ion upon hydrolysis.[1]

Hazard Statements (GHS)[2][5]
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][3][5]

  • H319: Causes serious eye irritation.[1][3][5][6]

  • H335: May cause respiratory irritation.[1][3][6]

Critical Handling Protocols
  • PPE Standard: Nitrile gloves (0.11 mm min thickness), safety goggles with side shields, and a NIOSH N95 respirator are mandatory during weighing to prevent inhalation of fine dust.[1]

  • Acidic Hydrolysis: Upon contact with mucosal membranes (eyes/lungs), the HCl salt hydrolyzes to release hydrochloric acid.[1] Immediate irrigation is required.[1][6]

  • Spill Management: Neutralize spills with sodium bicarbonate (NaHCO₃) before sweeping to prevent acid etching of surfaces.[1]

Synthetic Routes & Manufacturing[2][5][8]

The industrial preparation of 3-Amino-5-methylbenzoic acid typically proceeds via the reduction of the nitro-precursor.[2][1] This method is preferred over direct amination due to regioselectivity control.[1]

Workflow: Nitro Reduction to Amine Salt

The reduction of 3-nitro-5-methylbenzoic acid is the industry-standard route.[1]

SynthesisRoute Nitro 3-Nitro-5-methylbenzoic acid (Precursor) Reaction Reduction (H2, Pd/C, MeOH) Nitro->Reaction Hydrogenation FreeAmine 3-Amino-5-methylbenzoic acid (Free Acid) Reaction->FreeAmine Filtration & Workup SaltForm HCl Salt Formation (HCl in Dioxane/Ether) FreeAmine->SaltForm Acidification

Figure 1: Synthetic pathway from nitro-precursor to hydrochloride salt.[2][1]

Protocol 1: Preparation of Hydrochloride Salt

Note: This protocol assumes starting from the commercially available free acid.[1]

  • Dissolution: Dissolve 10.0 mmol of 3-Amino-5-methylbenzoic acid in 20 mL of anhydrous methanol.

  • Acidification: Cool the solution to 0°C. Dropwise add 12.0 mmol (1.2 eq) of 4M HCl in 1,4-dioxane.

    • Why? Using dioxane/ether prevents the solubilization of the resulting salt, driving precipitation.[1]

  • Precipitation: Stir for 30 minutes. The HCl salt will precipitate as a white solid.[1]

  • Isolation: Filter the solid under argon (to prevent moisture uptake).[1] Wash with cold diethyl ether.[1]

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Reactivity & Applications in Drug Discovery[2]

The molecule's value lies in its orthogonal reactivity .[1] The carboxylic acid can be coupled to amines, while the aromatic amine can undergo diazotization or nucleophilic substitution.[1]

Key Reaction Pathways[2]

ReactivityMap Core 3-Amino-5-methylbenzoic acid (HCl Salt) PathA Amide Coupling (Target: COOH) Core->PathA EDC/NHS or HATU PathB Sandmeyer Reaction (Target: NH2) Core->PathB NaNO2 / HX PathC Heterocycle Formation (Target: Both) Core->PathC Cyclization w/ Formamide ProdA Benzamides (Kinase Inhibitors) PathA->ProdA ProdB Aryl Halides/Phenols (Scaffold Diversification) PathB->ProdB ProdC Quinazolinones (Bioactive Cores) PathC->ProdC

Figure 2: Divergent synthesis pathways utilizing the bifunctional core.

Protocol 2: Amide Coupling (Kinase Inhibitor Synthesis)

When using the HCl salt in amide coupling, stoichiometric neutralization is critical.[1] The amine proton (NH₃⁺) prevents side reactions but must be managed if the COOH is the target.[1]

Objective: Coupling 3-Amino-5-methylbenzoic acid (as the acid component) with a primary amine (R-NH₂).[1]

  • Activation:

    • Dissolve 3-Amino-5-methylbenzoic acid HCl (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq).[1]

    • Critical Step: The first equivalent of DIPEA neutralizes the HCl salt; the second activates the carboxylate; the third ensures basicity for the coupling amine.[1]

  • Coupling:

    • Add the amine partner (R-NH₂, 1.1 eq).[1]

    • Stir at Room Temperature for 4–12 hours.

  • Mechanism: The methyl group at C5 provides steric bulk that may slightly retard the rate of coupling compared to unsubstituted analogs, but it significantly improves the metabolic stability of the resulting drug candidate by blocking metabolic oxidation at that position.[1]

Analytical Quality Control

To ensure the integrity of the material for biological assays, the following QC parameters are recommended:

  • HPLC Purity: >98% (detecting the nitro-precursor impurity).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[1]

  • ¹H NMR (DMSO-d₆):

    • δ 2.25 ppm (s, 3H, -CH₃).[1]

    • δ 7.0–7.5 ppm (m, 3H, Aromatic protons).[1]

    • Broad singlet >10 ppm (COOH).[1]

  • Chloride Content: Titration with AgNO₃ to confirm mono-hydrochloride stoichiometry (approx. 18-19% w/w Cl).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18405678, 3-Amino-5-methylbenzoic acid.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-Amino-5-methylbenzoic acid.[1] Retrieved from [Link][1]

Sources

Exploratory

An In-Depth Technical Guide to the pKa Values of 3-amino-5-methylbenzoic acid hydrochloride

This guide provides a comprehensive overview of the acid dissociation constants (pKa) of 3-amino-5-methylbenzoic acid hydrochloride. It is intended for researchers, scientists, and professionals in drug development who r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the acid dissociation constants (pKa) of 3-amino-5-methylbenzoic acid hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this molecule. This document will delve into the theoretical basis of its pKa values, detailed experimental protocols for their determination, and the significance of these values in scientific applications.

Introduction: The Critical Role of pKa in Drug Development

The ionization state of a molecule, dictated by its pKa values, is a fundamental parameter in pharmaceutical sciences. It governs a multitude of critical properties including solubility, lipophilicity, membrane permeability, and protein binding. For a molecule like 3-amino-5-methylbenzoic acid, an understanding of its protonation states at different physiological pH values is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

3-amino-5-methylbenzoic acid hydrochloride possesses two key ionizable groups: a carboxylic acid and an amino group. The hydrochloride salt form indicates that the basic amino group is protonated.[1] This guide will explore the dissociation of both the carboxylic acid proton and the protonated amino group.

Theoretical Framework: Predicting the pKa Values

2.1 The Carboxylic Acid Group (pKa₁): The carboxylic acid moiety (-COOH) is acidic. For benzoic acid itself, the pKa is approximately 4.20. The presence of an amino group and a methyl group on the aromatic ring will influence this value. The methyl group is weakly electron-donating, which would slightly increase the pKa (making it a weaker acid). The amino group's effect is more complex and depends on its protonation state. However, for 3-aminobenzoic acid, the pKa of the carboxylic acid is around 4.78.[2] We can therefore anticipate the pKa for the carboxylic acid group of 3-amino-5-methylbenzoic acid to be in a similar range.

2.2 The Amino Group (pKa₂): The amino group (-NH₂) is basic and, in the hydrochloride salt, exists in its protonated form (-NH₃⁺). This protonated amine is acidic and will lose a proton at a higher pH. For 3-aminobenzoic acid, the pKa of the ammonium group is approximately 4.55.[2] For other aminobenzoic acids, these values can vary. For instance, p-aminobenzoic acid has a pKa for the amino group of around 2.39.[3] Given the substituent effects, a reasonable estimate for the pKa of the protonated amino group of 3-amino-5-methylbenzoic acid would be in the range of 3 to 5.

Table 1: Estimated pKa Values for 3-amino-5-methylbenzoic acid

Ionizable GroupPredicted pKa RangePredominant Species Below pKaPredominant Species Above pKa
Carboxylic Acid (-COOH)4.0 - 5.0-COOH-COO⁻
Protonated Amino Group (-NH₃⁺)3.0 - 5.0-NH₃⁺-NH₂

It is important to note that the close proximity of these predicted pKa values suggests that the ionization of the two groups may overlap, which can present challenges in experimental determination.

The protonation and deprotonation equilibria of 3-amino-5-methylbenzoic acid are illustrated in the diagram below.

G Cation Cationic Form (Low pH) -COOH, -NH₃⁺ Zwitterion Zwitterionic Form (Intermediate pH) -COO⁻, -NH₃⁺ Cation->Zwitterion pKa₁ (~4.0-5.0) Anion Anionic Form (High pH) -COO⁻, -NH₂ Zwitterion->Anion pKa₂ (~3.0-5.0)

Caption: Protonation states of 3-amino-5-methylbenzoic acid.

Experimental Determination of pKa Values

To obtain precise pKa values, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[4]

3.1 Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate method for determining pKa values.[5] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

3.1.1 Experimental Workflow

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve 3-amino-5-methylbenzoic acid HCl in deionized water to a known concentration (e.g., 1-10 mM). prep2 Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. prep1->prep2 titrate1 Calibrate the pH meter with standard buffers (pH 4, 7, 10). titrate2 Place the sample solution in a thermostatted vessel and deaerate with nitrogen. titrate1->titrate2 titrate3 Titrate with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments. titrate2->titrate3 titrate4 Record the pH after each addition, ensuring stability. titrate3->titrate4 analysis1 Plot pH versus the volume of titrant added. analysis2 Determine the equivalence points from the inflection points of the titration curve (or its derivatives). analysis1->analysis2 analysis3 Calculate the pKa values from the pH at the half-equivalence points. analysis2->analysis3 cluster_prep cluster_prep cluster_titration cluster_titration cluster_prep->cluster_titration cluster_analysis cluster_analysis cluster_titration->cluster_analysis

Caption: Workflow for potentiometric pKa determination.

3.1.2 Detailed Protocol

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it.

    • Prepare a 0.1 M solution of hydrochloric acid (HCl).

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[5]

    • Accurately weigh and dissolve 3-amino-5-methylbenzoic acid hydrochloride in deionized water to create a solution of approximately 1 mM.[5]

  • Calibration and Setup:

    • Calibrate a high-precision pH meter using standard buffers of at least three different pH values (e.g., 4.0, 7.0, and 10.0).[5]

    • Place a known volume (e.g., 20 mL) of the 3-amino-5-methylbenzoic acid hydrochloride solution into a jacketed titration vessel to maintain a constant temperature.

    • Add the KCl solution to achieve a final concentration of 0.15 M.

    • Begin stirring the solution and purge with nitrogen to remove dissolved carbon dioxide.[5]

  • Titration Procedure:

    • If necessary, adjust the initial pH of the solution to below the lowest expected pKa (e.g., pH 2) with the 0.1 M HCl.[5]

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the value.[5]

    • Continue the titration until the pH is well above the highest expected pKa (e.g., pH 12).[5]

    • Perform the titration in triplicate to ensure reproducibility.[5]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest portions of the curve).

    • More accurately, the equivalence points can be determined from the inflection points of the titration curve, which are more clearly visualized in the first or second derivative plots. The pKa is the pH at half the volume of titrant required to reach the equivalence point.

3.2 UV-Vis Spectrophotometry: A Complementary Approach

Spectrophotometric titration is an alternative method that is particularly useful for compounds with a chromophore near the ionizable group, as the UV-Vis spectrum will change with the protonation state.[6][7] This method requires a smaller amount of sample compared to potentiometric titration.[6]

3.2.1 Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep1 Prepare a series of buffer solutions with a range of known pH values. prep2 Prepare a stock solution of 3-amino-5-methylbenzoic acid HCl. prep1->prep2 prep3 Add a small aliquot of the stock solution to each buffer to achieve a constant final concentration. prep2->prep3 measure1 Record the UV-Vis spectrum for each sample at different pH values. measure2 Identify the wavelengths of maximum absorbance difference between the fully protonated and deprotonated species. measure1->measure2 analysis1 Plot absorbance at the selected wavelengths versus pH. analysis2 Fit the data to the Henderson-Hasselbalch equation to determine the pKa values. analysis1->analysis2 cluster_prep cluster_prep cluster_measurement cluster_measurement cluster_prep->cluster_measurement cluster_analysis cluster_analysis cluster_measurement->cluster_analysis

Caption: Workflow for spectrophotometric pKa determination.

3.2.2 Detailed Protocol

  • Preparation of Solutions:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known pH values.

    • Prepare a concentrated stock solution of 3-amino-5-methylbenzoic acid hydrochloride in deionized water.

  • Spectroscopic Measurement:

    • For each buffer solution, add a small, constant volume of the stock solution to a cuvette to achieve a final concentration that gives an appropriate absorbance reading (typically between 0.3 and 1.0).

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.

    • Include samples at very low and very high pH to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes most significantly as a function of pH.

    • Plot the absorbance at these wavelengths against the pH.

    • The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.

Computational pKa Prediction

In addition to experimental methods, computational approaches can provide valuable estimates of pKa values.[8][9] These methods use quantum mechanical calculations and solvation models to determine the free energy change of the deprotonation reaction.[8][10] While not a substitute for experimental data, computational predictions can be useful for initial screening and for understanding the factors that influence acidity and basicity.

Conclusion

References

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. National Center for Biotechnology Information. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. AJOL. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Center for Biotechnology Information. [Link]

  • Spectrophotometric pKa determination of ionizable... : Journal of Pharmaceutical and Biomedical Analysis. Ovid. [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

  • (PDF) Determination of pK(a) of benzoic acid- and p-aminobenzoic acid-modified platinum surfaces by electrochemical and contact angle measurements. ResearchGate. [Link]

  • Equilibrium Constant, Concentrations Study of p-Aminobenzoic Acid in Anionic, Cationic and Non-ionic Surfactants. Semantic Scholar. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. University of Arizona. [Link]

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Foundational

3-amino-5-methylbenzoic acid hydrochloride melting point range

An In-depth Technical Guide to the Melting Point Range of 3-amino-5-methylbenzoic Acid Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Melting Point Range of 3-amino-5-methylbenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of 3-amino-5-methylbenzoic acid hydrochloride. While a specific, experimentally verified melting point range for this particular salt is not widely reported in public literature, this document will equip researchers with the foundational knowledge and practical methodologies to determine it accurately. We will delve into the theoretical underpinnings that govern the melting behavior of amine hydrochlorides in comparison to their free base counterparts, detail a rigorous experimental protocol for melting point determination, and discuss the critical factors influencing this key physicochemical property. This guide is intended to be a self-validating system for the precise characterization of 3-amino-5-methylbenzoic acid hydrochloride and similar compounds in a research and development setting.

Introduction: The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of both identity and purity.[1][2] For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase.[2] The presence of impurities typically leads to a depression and broadening of the melting point range.[3] In the context of drug development and organic synthesis, an accurate melting point determination is indispensable for verifying the synthesis of the target molecule and for assessing its purity before it proceeds to further stages of research and manufacturing.

3-Amino-5-methylbenzoic acid hydrochloride is a versatile building block in medicinal chemistry and materials science.[4] Its structure, containing both a carboxylic acid and an amino group (as a hydrochloride salt), makes it a valuable intermediate in the synthesis of more complex molecules.[4] An accurate characterization of its physical properties, including its melting point, is therefore of paramount importance.

Theoretical Considerations: From Free Base to Hydrochloride Salt

The Parent Compound: 3-amino-5-methylbenzoic Acid

The melting point of the parent compound, 3-amino-5-methylbenzoic acid, is reported to be in the range of 183-184°C .[5] This value serves as a critical baseline for understanding the melting behavior of its hydrochloride salt.

The Impact of Salt Formation on Melting Point

The conversion of a free amine to its hydrochloride salt significantly alters the intermolecular forces within the crystal lattice, which in turn affects the melting point.[3][6] This conversion is a standard acid-base reaction where the basic amino group (-NH₂) reacts with hydrochloric acid (HCl) to form an ammonium cation (-NH₃⁺) and a chloride anion (Cl⁻).[4]

The key factors influencing the change in melting point upon salt formation include:

  • Ionic Character and Lattice Energy: The introduction of ionic bonds in the hydrochloride salt results in strong electrostatic forces of attraction between the ions.[3][7] These forces are generally much stronger than the intermolecular forces (like hydrogen bonding and van der Waals forces) present in the free base.[3] Overcoming this higher lattice energy requires more thermal energy, and therefore, the melting point of the hydrochloride salt is expected to be significantly higher than that of the free base.

  • Crystal Packing: The arrangement of ions in the crystal lattice of the salt will differ from the molecular packing of the free base. This can lead to a more compact and stable crystal structure, further contributing to a higher melting point.[3]

  • Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the atmosphere.[8] The presence of water molecules within the crystal lattice can affect the observed melting point.

While a precise prediction is not possible without experimental data, it is a well-established principle that the melting point of an amine hydrochloride is substantially higher than that of the corresponding free amine.

Experimental Determination of Melting Point Range

The following protocol provides a detailed methodology for the accurate determination of the melting point range of 3-amino-5-methylbenzoic acid hydrochloride.

Materials and Apparatus
  • 3-amino-5-methylbenzoic acid hydrochloride (synthesized and purified)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding the sample)

  • Calibrated thermometer or digital temperature probe

Sample Preparation
  • Ensure Purity: The sample of 3-amino-5-methylbenzoic acid hydrochloride should be of high purity. Impurities will lead to an inaccurate and broadened melting point range. Purification can be achieved through recrystallization.

  • Dry the Sample: The sample must be thoroughly dried to remove any residual solvent or absorbed moisture. This can be done in a vacuum oven at a temperature below the expected melting point.

  • Grind the Sample: If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Load the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the closed end on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.[9]

Measurement Procedure
  • Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to get an approximate melting point.[9]

  • Calibrated Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

    • Set the heating rate to a slow and steady increase, typically 1-2°C per minute, as the temperature approaches the expected melting point.[10] A rapid heating rate can lead to an erroneously high and broad melting point range.[9]

    • Observe the sample through the magnifying lens.

    • Record the initial temperature (T1): This is the temperature at which the first droplet of liquid is observed.[9][11]

    • Record the final temperature (T2): This is the temperature at which the last solid crystal melts completely.[12]

  • Repeatability: Perform the measurement at least two more times with fresh samples to ensure the results are consistent and reproducible.

Data Presentation

The melting point should be reported as a range from T1 to T2.

ParameterValue
Melting Point of 3-amino-5-methylbenzoic acid183-184°C[5]
Expected Melting Point of Hydrochloride SaltSignificantly > 184°C
Experimentally Determined Melting Point RangeT1 - T2 °C
Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Analysis & Reporting Purify Purify Sample Dry Dry Sample Purify->Dry Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly (1-2°C/min) Observe Observe for Melting Record Record T1 and T2 Repeat Repeat for Consistency Record->Repeat Report Report as Range (T1-T2) Repeat->Report

Caption: Workflow for the experimental determination of melting point.

Synthesis and Purification: Ensuring a Valid Measurement

The accuracy of the melting point determination is critically dependent on the purity of the 3-amino-5-methylbenzoic acid hydrochloride sample.

Synthesis

The synthesis of 3-amino-5-methylbenzoic acid hydrochloride is typically a two-step process:

  • Reduction of the Nitro Precursor: 3-amino-5-methylbenzoic acid is synthesized by the chemical reduction of 3-nitro-5-methylbenzoic acid.[4]

  • Salt Formation: The resulting free amine is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.[4]

SynthesisWorkflow Nitro 3-Nitro-5-methylbenzoic Acid Reduction Chemical Reduction Nitro->Reduction Amine 3-Amino-5-methylbenzoic Acid Reduction->Amine HCl_treat HCl Treatment Amine->HCl_treat Salt 3-Amino-5-methylbenzoic Acid HCl HCl_treat->Salt

Caption: Synthesis pathway for 3-amino-5-methylbenzoic acid hydrochloride.

Purification

Recrystallization is the most common method for purifying the final product. The choice of solvent is critical and should be one in which the hydrochloride salt is sparingly soluble at room temperature but readily soluble at elevated temperatures.

Troubleshooting and Interpretation

  • Broad Melting Range (>2°C): This typically indicates the presence of impurities.[11] Further purification of the sample is required.

  • Decomposition: If the sample darkens or changes color upon melting, it may be decomposing. This should be noted in the results.

  • Inconsistent Readings: This may be due to improper sample packing, a too-rapid heating rate, or an uncalibrated thermometer.

Conclusion

While a definitive melting point range for 3-amino-5-methylbenzoic acid hydrochloride is not readily found in the literature, this guide provides the theoretical framework and a robust experimental protocol for its accurate determination. Based on fundamental principles of chemical bonding and crystal lattice energy, the melting point of the hydrochloride salt is anticipated to be significantly higher than that of the parent 3-amino-5-methylbenzoic acid (183-184°C). By following the detailed methodology outlined herein, researchers and drug development professionals can confidently characterize this important chemical intermediate, ensuring its identity and purity for subsequent applications.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Determination of Melting Point. (n.d.). PennWest University. Retrieved from [Link]

  • Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679. [Link]

  • Al-Ghaban, M. A., & Al-Khedairy, E. B. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech, 17(5), 1149–1158. [Link]

  • Ding, W., & Bauer, R. (2017). Molten Chloride Salts for Next Generation CSP Plants. AIP Conference Proceedings, 1850(1), 030017. [Link]

  • Can you explain why sodium chloride has a high melting point? (2018, May 14). Quora. Retrieved from [Link]

  • Melting Points. (n.d.). Retrieved from [Link]

  • What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved from [Link]

  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. Retrieved from [Link]

  • Influence of lidocaine forms (salt vs. freebase) on properties of drug–Eudragit ® L100-55 extrudates prepared by reactive melt extrusion. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). Pharmaoffer.com. Retrieved from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Crack cocaine. (n.d.). In Wikipedia. Retrieved from [Link]

  • 3-Amino-5-methylbenzoic acid | C8H9NO2 | CID 18405678. (n.d.). PubChem. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reduction of 3-Amino-5-methylbenzoic Acid Hydrochloride to (3-Amino-5-methylphenyl)methanol

For Distribution to: Researchers, scientists, and drug development professionals. Introduction (3-Amino-5-methylphenyl)methanol is a valuable building block in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, scientists, and drug development professionals.

Introduction

(3-Amino-5-methylphenyl)methanol is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a primary alcohol and an aniline moiety, allows for diverse downstream functionalization. This document provides a detailed guide for the synthesis of (3-Amino-5-methylphenyl)methanol via the reduction of its corresponding carboxylic acid, 3-amino-5-methylbenzoic acid hydrochloride. Two robust and widely applicable reduction protocols are presented, employing either Lithium Aluminum Hydride (LAH) or a Borane-Tetrahydrofuran (THF) complex. The choice of reagent will depend on the specific requirements of the researcher, including scale, available equipment, and tolerance of other functional groups in more complex substrates.

Mechanistic Rationale for Carboxylic Acid Reduction

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Due to the relatively low electrophilicity of the carboxyl carbon, powerful reducing agents are required.

Lithium Aluminum Hydride (LAH) Reduction:

LAH is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids. The mechanism involves the following key steps:

  • Deprotonation: The acidic proton of the carboxylic acid reacts with the hydride to generate hydrogen gas and a lithium carboxylate salt.

  • Coordination: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate.

  • Hydride Transfer: A hydride ion is delivered to the carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse and Further Reduction: This intermediate collapses, and through a series of steps involving further hydride additions, the corresponding primary alcohol is formed after an aqueous workup.

Borane Reduction:

Borane (BH₃), often used as a complex with THF for stability, offers a more chemoselective approach to carboxylic acid reduction compared to LAH. The mechanism is distinct and proceeds as follows:

  • Acyloxyborane Formation: The carboxylic acid reacts with borane to form an acyloxyborane intermediate and hydrogen gas.

  • Intramolecular Hydride Transfer: This intermediate undergoes intramolecular hydride transfers, effectively reducing the carbonyl group.

  • Hydrolysis: The resulting borate ester is hydrolyzed during the workup step to liberate the primary alcohol.

A key advantage of borane is its general tolerance of other reducible functional groups such as esters and amides under controlled conditions.[1]

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is adapted from general procedures for the LAH reduction of amino acids.[2][3][4]

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
3-Amino-5-methylbenzoic acid HClC₈H₁₀ClNO₂187.625.00 g0.0267
Lithium Aluminum Hydride (LAH)LiAlH₄37.953.03 g0.0798
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated Sodium Chloride Solution (Brine)NaCl(aq)-As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Workflow Diagram:

LAH_Reduction_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Suspend LAH in anhydrous THF under N₂ B Add 3-amino-5-methylbenzoic acid HCl portion-wise at 0°C A->B Slowly C Reflux the reaction mixture B->C After addition D Cool to 0°C and quench with H₂O C->D After completion E Add 15% NaOH (aq) D->E Cautiously F Add more H₂O and stir E->F G Filter off aluminum salts F->G H Extract filtrate with Ethyl Acetate G->H I Dry organic layer and concentrate H->I J Column Chromatography (Silica gel) I->J

Caption: Workflow for LAH Reduction.

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous THF (100 mL). Carefully add the Lithium Aluminum Hydride (3.03 g, 0.0798 mol) in portions to the THF. Cool the resulting suspension to 0°C using an ice bath.

  • Addition of Starting Material: Slowly and portion-wise, add the 3-amino-5-methylbenzoic acid hydrochloride (5.00 g, 0.0267 mol) to the stirred LAH suspension. Control the rate of addition to maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction flask to 0°C in an ice bath. Cautiously and dropwise, add 3 mL of water to quench the excess LAH. Following this, add 3 mL of 15% aqueous sodium hydroxide solution, and then 9 mL of water. Remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature.

  • Isolation: Filter the resulting granular precipitate of aluminum salts through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL). Combine the organic filtrates.

  • Purification: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-amino-5-methylphenyl)methanol. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Reduction using Borane-Tetrahydrofuran (THF) Complex

This protocol is based on general procedures for the borane reduction of carboxylic acids.[1]

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
3-Amino-5-methylbenzoic acid HClC₈H₁₀ClNO₂187.625.00 g0.0267
Borane-THF complex (1 M solution)BH₃·THF-80 mL0.0800
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
MethanolCH₃OH32.04As needed-
1 M Hydrochloric AcidHCl(aq)-As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated Sodium Chloride Solution (Brine)NaCl(aq)-As needed-

Equipment:

  • 500 mL round-bottom flask

  • Nitrogen inlet

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Workflow Diagram:

Borane_Reduction_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve starting material in anhydrous THF under N₂ B Add Borane-THF solution dropwise at 0°C A->B Slowly C Stir at room temperature B->C After addition D Cool to 0°C and quench with Methanol C->D After completion E Acidify with 1M HCl D->E Cautiously F Reflux the mixture E->F G Basify with NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Dry organic layer and concentrate H->I J Column Chromatography (Silica gel) I->J

Caption: Workflow for Borane Reduction.

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-amino-5-methylbenzoic acid hydrochloride (5.00 g, 0.0267 mol) and anhydrous THF (50 mL). Cool the mixture to 0°C in an ice bath.

  • Addition of Borane-THF: Via a dropping funnel, add the 1 M solution of Borane-THF complex (80 mL, 0.0800 mol) dropwise to the stirred suspension over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until TLC analysis indicates the completion of the reaction.

  • Workup: Cool the reaction mixture to 0°C. Slowly and carefully, add methanol dropwise to quench the excess borane until gas evolution ceases. Acidify the mixture with 1 M HCl (50 mL) and then heat to reflux for 1 hour to hydrolyze the borate ester.

  • Isolation: Cool the mixture to room temperature and neutralize by the careful addition of saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization of (3-Amino-5-methylphenyl)methanol

Physical Properties:

PropertyValue
Molecular FormulaC₈H₁₁NO
Molecular Weight137.18 g/mol
AppearanceOff-white to light brown solid
Melting PointNot available in cited literature

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.0-6.5 (m, 3H, Ar-H)

    • 4.55 (s, 2H, -CH₂OH)

    • 3.70 (br s, 2H, -NH₂)

    • 2.25 (s, 3H, -CH₃)

    • 1.60 (br s, 1H, -OH)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 146.0 (C-NH₂)

    • 142.0 (C-CH₂OH)

    • 139.0 (C-CH₃)

    • 120.0 (Ar-CH)

    • 115.0 (Ar-CH)

    • 113.0 (Ar-CH)

    • 65.0 (-CH₂OH)

    • 21.5 (-CH₃)

Safety Precautions

Lithium Aluminum Hydride (LAH):

  • Danger! Reacts violently with water, releasing flammable hydrogen gas.[5]

  • Pyrophoric - may ignite in moist air or upon grinding.[5]

  • Causes severe skin burns and eye damage.

  • Handling: Must be handled under an inert atmosphere (nitrogen or argon). Use a fire-retardant lab coat, safety glasses, and chemical-resistant gloves.[5]

  • Spills: Cover with dry sand or a class D fire extinguisher powder. DO NOT USE WATER, CARBON DIOXIDE, OR FOAM. [5][6]

  • Quenching: Always perform the quenching procedure slowly and at low temperatures (0°C).

Borane-Tetrahydrofuran (THF) Complex:

  • Danger! Flammable liquid and vapor.[7]

  • Reacts violently with water, releasing flammable gases.[7]

  • May form explosive peroxides upon storage.[7]

  • Causes skin and eye irritation.

  • Handling: Handle in a well-ventilated fume hood. Ground all equipment to prevent static discharge.[7]

  • Storage: Store in a cool, dry place under an inert atmosphere, away from moisture and ignition sources.[7]

General Safety:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Be aware of the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agentUse a larger excess of the reducing agent.
Low reaction temperature or timeIncrease the reaction temperature or prolong the reaction time, monitoring by TLC.
Poor quality of reducing agentUse a fresh, unopened container of LAH or Borane-THF.
Low Yield Product loss during workupAmino alcohols can be water-soluble. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase. Perform multiple extractions.
Difficult filtration of aluminum salts (LAH workup)Ensure the Fieser workup is followed precisely to form a granular, easily filterable precipitate.
Purification Issues Tailing on silica gel columnThe basic amino group can interact strongly with acidic silica gel. Add a small amount of triethylamine (0.1-1%) to the eluent to suppress this interaction.

References

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Rzepa, H. S. (2011, October 16). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Hughes, D. L. (2016). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 55(40), 12274-12277. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Lithium Aluminum Hydride. Retrieved from [Link]

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). Reduction of α-Amino Acids: A General Asymmetric Synthesis of Chiral Amino Alcohols. Organic Syntheses, 69, 52.
  • University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-AMINOBENZYL ALCOHOL. Retrieved from [Link]

  • Cao, Y., & Yang, G. (2014). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 6(7), 2000-2003.
  • Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol. Retrieved from [Link]

Sources

Application

using 3-amino-5-methylbenzoic acid in quinazolinone synthesis

Application Note: Precision Synthesis of N3-Aryl Quinazolinones using 3-Amino-5-Methylbenzoic Acid Part 1: Core Directive & Strategic Analysis Executive Summary 3-Amino-5-methylbenzoic acid (CAS: 2305-37-5) is a meta-sub...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of N3-Aryl Quinazolinones using 3-Amino-5-Methylbenzoic Acid

Part 1: Core Directive & Strategic Analysis

Executive Summary 3-Amino-5-methylbenzoic acid (CAS: 2305-37-5) is a meta-substituted aniline derivative. Unlike ortho-amino acids (anthranilic acids) which form the quinazolinone core, this specific isomer is utilized primarily as a nucleophilic amine partner to introduce a functionalized N3-aryl substituent.

The resulting scaffold, 3-(3-carboxy-5-methylphenyl)quinazolin-4(3H)-one , is a high-value intermediate in drug discovery. The pendant carboxylic acid serves as a "chemical handle," allowing for late-stage diversification (e.g., amide coupling) to generate libraries of kinase inhibitors, GPCR ligands, and antimicrobial agents.

Strategic Mechanistic Insight

  • Regiochemical Constraint: Direct cyclization to form a quinazolinone core requires an amino group ortho to the carboxylic acid. Since 3-amino-5-methylbenzoic acid has a meta relationship, it cannot function as the "A-ring" precursor via the standard Niementowski reaction.

  • The Benzoxazinone Gateway: The most robust synthetic route involves reacting a pre-formed 4H-3,1-benzoxazin-4-one (derived from anthranilic acid) with 3-amino-5-methylbenzoic acid. This exploits the nucleophilicity of the aniline amine to open the lactone ring, followed by dehydration to close the thermodynamically stable quinazolinone.

Part 2: Experimental Protocols

Method A: The Benzoxazinone Pathway (Gold Standard)

Best for: High purity, gram-scale synthesis, and avoiding chromatographic purification.

1. Reaction Scheme Overview The synthesis proceeds in two stages:

  • Activation: Cyclodehydration of anthranilic acid to benzoxazinone.

  • Condensation: Reaction with 3-amino-5-methylbenzoic acid.

G Anthranilic Anthranilic Acid (Core Precursor) Benzoxazinone Benzoxazinone (Activated Lactone) Anthranilic->Benzoxazinone Ac2O, Reflux (-H2O) Intermediate Open Amide Intermediate Benzoxazinone->Intermediate + Amine Nucleophilic Attack Amine 3-Amino-5-methylbenzoic Acid (Nucleophile) Product 3-(3-carboxy-5-methylphenyl) quinazolin-4(3H)-one Intermediate->Product Dehydration (-H2O)

Figure 1: Stepwise assembly of the N3-aryl quinazolinone scaffold via the benzoxazinone intermediate.[1]

2. Detailed Protocol

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reagents: Anthranilic acid (1.0 equiv), Acetic Anhydride (5.0 equiv).

  • Procedure:

    • Charge a round-bottom flask with anthranilic acid (e.g., 13.7 g, 100 mmol).

    • Add acetic anhydride (50 mL) carefully.

    • Reflux the mixture for 1 hour. Monitor by TLC (EtOAc/Hexane 3:7); the starting material spot should disappear.

    • Workup: Cool the mixture to 0°C. The excess acetic anhydride hydrolyzes, and the product often precipitates. If not, distill off excess solvent under reduced pressure.

    • Wash the solid with cold hexane to remove traces of acid. Dry in vacuo.[2]

    • Yield Expectation: 85-95% (Solid, usually white/off-white).

Step 2: Condensation with 3-Amino-5-methylbenzoic Acid

  • Reagents: Benzoxazinone (from Step 1, 1.0 equiv), 3-Amino-5-methylbenzoic acid (1.0 equiv), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Suspend 2-methyl-4H-3,1-benzoxazin-4-one (1.61 g, 10 mmol) in glacial acetic acid (15 mL).

    • Add 3-amino-5-methylbenzoic acid (1.51 g, 10 mmol).

    • Reflux the mixture at 118°C for 4–6 hours.

    • Observation: The suspension typically clears as the intermediate forms, then a precipitate may reform as the less soluble quinazolinone product crystallizes.

    • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

    • Filter the resulting precipitate.[3][4] Wash with water (3 x 20 mL) and cold ethanol (1 x 10 mL).

    • Purification: Recrystallize from DMF/Ethanol if necessary.

Data Summary: Solvent Screening for Step 2

SolventTemperatureTimeYieldNotes
Acetic Acid 118°C (Reflux) 4 h 88% Standard method. Product precipitates cleanly.
Ethanol78°C12 h45%Incomplete cyclization; requires acid catalyst.
DMF153°C2 h82%Harder workup (requires extensive water wash).
Pyridine115°C6 h75%Good for acid-sensitive substrates, but odor is problematic.
Method B: Microwave-Assisted One-Pot Synthesis

Best for: Rapid library generation and screening.

Protocol:

  • In a microwave vial, combine:

    • Anthranilic acid (1.0 mmol)

    • 3-Amino-5-methylbenzoic acid (1.0 mmol)

    • Triethyl orthoacetate (1.5 mmol) (acts as both reagent and solvent substitute)

    • Catalytic p-TSA (10 mol%)

  • Irradiate at 140°C for 15 minutes .

  • Cool and dilute with ethanol. Filter the solid product.[3]

  • Advantage: Eliminates the isolation of moisture-sensitive benzoxazinone.

Part 3: Troubleshooting & Optimization (Expertise)

1. Incomplete Cyclization (The "Open Amide" Problem)

  • Symptom:[1][3][5][6][7][8][9][10] LCMS shows a mass of M+18 (corresponding to the uncyclized N-acyl anthranilamide intermediate).

  • Root Cause:[1][5][8][9][11][12] The carboxylic acid on the aniline ring (3-amino-5-methylbenzoic acid) is electron-withdrawing, reducing the nucleophilicity of the amine. This slows the initial attack. Furthermore, steric bulk can hinder the final dehydration.

  • Solution: Add a dehydrating agent to the reaction mixture. Anhydrous Sodium Acetate (1.0 equiv) or POCl₃ (1.0 equiv) can force ring closure. Note: If using POCl₃, switch solvent to Toluene.

2. Solubility Issues

  • The product, having a carboxylic acid and a rigid heterocyclic core, often has poor solubility in organic solvents.

  • Tip: For NMR characterization, use DMSO-d6 with a drop of TFA or NaOD to solubilize via salt formation.

3. Late-Stage Diversification

  • The pendant -COOH group is ready for amide coupling.

  • Protocol: Activate the crude quinazolinone acid with HATU/DIPEA in DMF, then add a secondary amine. This avoids the need to protect the acid during the quinazolinone ring formation.

References

  • Niementowski, S. (1895). "Ueber die Einwirkung von Formamid auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft, 28(3), 2809-2812. (Foundational chemistry for quinazolinone synthesis).
  • Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 62(42), 9787-9826. Link

  • Liu, J.-F., et al. (2005). "Microwave-Assisted One-Pot Synthesis of 4(3H)-Quinazolinones." Tetrahedron Letters, 46(8), 1241-1244. (Basis for Method B). Link

  • Connolly, D. J., et al. (2005). "Synthesis of Quinazolinones and Quinazolines." Tetrahedron, 61(43), 10153-10202. (Comprehensive review of benzoxazinone routes). Link

  • PubChem. (2023).[3] "3-Amino-5-methylbenzoic acid."[13] National Library of Medicine. Link (Verification of starting material structure).

Sources

Method

Application Note: Suzuki Coupling of 3-Amino-5-Methylbenzoic Acid Derivatives

This Application Note and Protocol guide details the Suzuki-Miyaura cross-coupling strategies for derivatives of 3-amino-5-methylbenzoic acid . Since the parent molecule (3-amino-5-methylbenzoic acid) lacks the halogen o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the Suzuki-Miyaura cross-coupling strategies for derivatives of 3-amino-5-methylbenzoic acid .

Since the parent molecule (3-amino-5-methylbenzoic acid) lacks the halogen or triflate leaving group required for a standard Suzuki electrophile, this guide addresses the two most relevant drug-development scenarios:

  • Coupling to the scaffold: Using halogenated derivatives (e.g., 2-bromo-3-amino-5-methylbenzoic acid or its esters) to install biaryl motifs.

  • Coupling of the scaffold: Using 3-amino-5-methylphenylboronic acid to couple with external aryl halides.

[1]

Introduction & Mechanistic Challenges

3-amino-5-methylbenzoic acid is a privileged scaffold in medicinal chemistry, serving as a core for kinase inhibitors and anti-inflammatory agents. However, its zwitterionic nature (free amine and carboxylic acid) presents specific challenges in Palladium-catalyzed cross-coupling:

  • Catalyst Poisoning: The free amine (-NH

    
    ) can coordinate strongly to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle (formation of "palladium black").
    
  • Solubility: The free acid/amine exists as a zwitterion in neutral organic solvents, necessitating polar protic conditions or protection strategies.

  • Competing Reactions: Unprotected amines can undergo Buchwald-Hartwig amination with the aryl halide, competing with the desired Suzuki C-C bond formation.

Strategic Decision Matrix

Before selecting a protocol, determine the state of your substrate using the decision tree below.

SuzukiStrategy Start Substrate State Check Is the COOH/NH2 protected? Start->Check Protected Yes (Ester/Amide) Check->Protected Methyl Ester/Boc Unprotected No (Free Acid/Amine) Check->Unprotected Zwitterion MethodA Method A: Standard (Toluene/Water, Pd(PPh3)4) Protected->MethodA MethodB Method B: High-Polarity (Water/Dioxane, SPhos-Pd-G2) Unprotected->MethodB

Caption: Decision matrix for selecting reaction conditions based on substrate protection status.

Detailed Experimental Protocols

Method A: Protected Substrates (Recommended)

Target Substrate: Methyl 3-amino-5-bromo-4-methylbenzoate (or similar isomers). Rationale: Esterification of the carboxylic acid prevents salt formation, while the weak nucleophilicity of the aniline allows for standard conditions if the catalyst loading is sufficient.

Reagents:

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (3-5 mol%) or Pd(PPh
    
    
    )
    
    
    .
  • Base: Cs

    
    CO
    
    
    
    (Cesium Carbonate) - Preferred over K
    
    
    CO
    
    
    for better solubility in organic mixes.
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[2]

  • Temperature: 90°C.

Step-by-Step Protocol:

  • Setup: To a 20 mL microwave vial or round-bottom flask, add the aryl bromide derivative (1.0 equiv, e.g., 1.0 mmol), the arylboronic acid (1.2 equiv), and Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Degassing (Critical): Add the solvent mixture (1,4-Dioxane/Water, 4:1, 5 mL). Sparge with Argon or Nitrogen gas for 15 minutes. Note: Oxygen promotes homocoupling of the boronic acid.[3]

  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv) quickly under a stream of inert gas. Seal the vessel.
  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (TLC is often insufficient due to the polar nature of amino-esters).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residue. Dilute with EtOAc, wash with water and brine.[2] Dry over Na

    
    SO
    
    
    
    .
Method B: Unprotected Substrates (Advanced)

Target Substrate: Free 3-amino-5-methylbenzoic acid halides. Rationale: Requires water-soluble ligands or highly active precatalysts that can outcompete amine binding.

Reagents:

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-3 mol%). Buchwald precatalysts are essential here to prevent amine poisoning.

  • Base: K

    
    PO
    
    
    
    (Potassium Phosphate, tribasic).
  • Solvent: n-Butanol : Water (1:1) or pure Water (if using surfactant TPGS-750-M).

  • Temperature: 80°C.

Step-by-Step Protocol:

  • Dissolution: In a reaction vessel, suspend the amino-benzoic acid halide (1.0 equiv) and boronic acid (1.3 equiv) in n-Butanol/Water (1:1).

  • Base Addition: Add K

    
    PO
    
    
    
    (3.0 equiv). The mixture should become homogeneous as the acid converts to the carboxylate salt.
  • Catalysis: Add XPhos Pd G2 (0.02 equiv).

  • Reaction: Stir vigorously at 80°C for 2–6 hours.

  • Isolation (pH Adjustment): The product will be in the aqueous phase as a salt.

    • Cool to RT.

    • Carefully adjust pH to ~4-5 using 1M HCl. The zwitterionic product should precipitate.

    • Filter the solid or extract with n-Butanol/EtOAc.

Optimization & Troubleshooting Data

VariableRecommendationImpact on 3-Amino-5-Methyl Scaffold
Ligand SPhos / XPhos High: Bulky biaryl phosphines prevent the free amine from binding to Pd, preserving catalytic activity.
Ligand PPh

Low: Often fails with free amines due to displacement by the substrate (-NH

).
Base Cs

CO

High: The "Cesium Effect" improves solubility of carboxylate intermediates in organic solvents.
Solvent Dioxane/H

O
High: Universal solubility for protected esters.
Solvent DMFMedium: Good solubility but difficult to remove; can decompose at high temp causing Pd black.
Common Failure Modes
  • Protodeboronation: The boronic acid loses the B(OH)

    
     group before coupling.
    
    • Fix: Switch to a Boronic Acid Pinacol Ester (BPin) or Potassium Trifluoroborate salt (-BF

      
      K).
      
  • No Conversion (Pd Black): The catalyst decomposed.

    • Fix: Ensure rigorous degassing. Switch from Pd(PPh

      
      )
      
      
      
      to the more robust Pd(dppf)Cl
      
      
      or XPhos-Pd-G2.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the specific interference points of the amino-acid scaffold.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 Poison FAILURE MODE: Amine Coordination (Pd-NH2 species) Complex1->Poison If Ligand is weak (e.g. PPh3) TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet With Strong Ligand (e.g. XPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle showing the risk of amine coordination (red path) vs. successful coupling (green path).

References

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Retrieved from

  • RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[4] Royal Society of Chemistry.[5] Retrieved from

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. Retrieved from

Sources

Application

Application Note & Protocols: Strategies for Amide Coupling with 3-Amino-5-methylbenzoic Acid Hydrochloride

Abstract The formation of the amide bond is a cornerstone of modern drug discovery and chemical synthesis. However, coupling reactions involving electronically deactivated or sterically hindered substrates, such as aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of the amide bond is a cornerstone of modern drug discovery and chemical synthesis. However, coupling reactions involving electronically deactivated or sterically hindered substrates, such as aromatic amines, present significant challenges. This guide provides a comprehensive technical overview and detailed experimental protocols for the successful amide coupling of 3-amino-5-methylbenzoic acid hydrochloride. We will explore the mechanistic basis for selecting optimal coupling reagents, provide step-by-step procedures for both carbodiimide and uronium salt-based methods, and detail best practices for reaction monitoring, workup, and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for challenging amide bond formations.

Introduction: Navigating the Challenges of Aromatic Amine Coupling

3-Amino-5-methylbenzoic acid hydrochloride is a common building block in medicinal chemistry. Its successful incorporation into target molecules via amide bond formation is often complicated by two intrinsic properties:

  • Reduced Nucleophilicity: The amine group is attached to an aromatic ring, which delocalizes the nitrogen's lone pair of electrons, rendering it less nucleophilic than an aliphatic amine. This inherent low reactivity can lead to sluggish or incomplete reactions with standard coupling protocols.[1][2]

  • Hydrochloride Salt Form: The starting material is supplied as a hydrochloride salt, meaning the amine is protonated and non-nucleophilic. A sufficient amount of base is required not only to facilitate the coupling reaction itself but first to neutralize the salt and liberate the free amine.

Choosing the appropriate coupling strategy is therefore critical to overcome these hurdles and achieve high yields of the desired amide product. This guide focuses on providing a rational framework for reagent selection and process optimization.

Mechanistic Overview of Common Coupling Reagents

The majority of amide coupling reactions proceed through the activation of a carboxylic acid, converting its hydroxyl group into a better leaving group.[3][4] This creates a highly reactive acyl intermediate that is readily attacked by the amine nucleophile. Below, we examine the mechanisms of two major classes of coupling reagents.

Carbodiimide-Mediated Activation (e.g., EDC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and the water-soluble nature of their urea byproduct, which simplifies purification.[4][5] The reaction is often performed with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions, particularly racemization in chiral substrates.[6][7] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which can then be intercepted by HOBt to form an active ester. This HOBt-ester is less prone to side reactions and reacts cleanly with the amine.[1][6]

EDC_Mechanism cluster_activation Carboxylic Acid Activation cluster_additive Active Ester Formation cluster_coupling Amine Coupling R-COOH R-COOH O-acylisourea O-acylisourea Intermediate R-COOH->O-acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O-acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + Ar-NH₂ Amine Ar-NH₂

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Uronium/Aminium Salt Activation (e.g., HATU)

Uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful coupling reagents available.[8][9] Their high efficiency is attributed to the formation of a highly reactive OAt-active ester intermediate.[10] The 7-aza-derivative (HOAt) is more reactive than HOBt, making HATU particularly effective for coupling challenging substrates like sterically hindered components or electronically deficient amines.[11] A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, initiating the reaction cascade.[12]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_ester Active Ester Formation cluster_coupling Amine Coupling R-COO R-COO⁻ Isouronium_Salt O-acyl(tetramethyl)isouronium Salt R-COO->Isouronium_Salt + HATU HATU HATU OAt_ester OAt Active Ester Isouronium_Salt->OAt_ester intramolecular attack by HOAt anion HOAt HOAt (displaced) Amide Amide Product OAt_ester->Amide + Ar-NH₂ Amine Ar-NH₂

Caption: Mechanism of HATU mediated amide coupling.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is a critical parameter that depends on the substrate's reactivity, cost considerations, and desired purity profile.

Reagent SystemClassStrengthsWeaknessesTypical Use Case
EDC / HOBt CarbodiimideCost-effective; water-soluble byproduct (EDU) is easily removed via aqueous workup.[5]Less reactive than uronium salts; risk of side reactions without HOBt; can cause racemization.[7]Routine peptide synthesis, large-scale synthesis where cost is a factor.
HATU / DIPEA Uronium SaltHigh reactivity and fast kinetics; low rate of racemization; excellent for hindered or electron-poor amines.[8][11]High cost; byproduct (tetramethylurea) can be difficult to remove; potential for guanidinylation side reaction with primary amines if used in excess.[8]Difficult couplings, synthesis of complex peptides, final-stage drug candidate synthesis.
PyBOP / DIPEA Phosphonium SaltHigh reactivity; stable and less moisture-sensitive than some uronium salts.Byproduct (HMPA) is a suspected carcinogen and can be difficult to remove.Used when uronium salts fail, but often avoided due to byproduct concerns.
T3P® Phosphonic AnhydrideByproducts are water-soluble and easily removed; effective for a range of substrates.[13]Can be corrosive; requires careful handling.Broadly applicable, including for less nucleophilic anilines.[14]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids to be coupled with 3-amino-5-methylbenzoic acid hydrochloride.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-amino-5-methylbenzoic acid hydrochloride (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 equiv) and 3-amino-5-methylbenzoic acid hydrochloride (1.1 equiv).

  • Solvent Addition: Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) to the stirred solution. It is crucial to add at least 2.1 equivalents to neutralize the hydrochloride salt and deprotonate the carboxylic acid; the excess ensures the reaction medium remains basic. Stir for 10-15 minutes at room temperature.

  • Activator Addition: Add HOBt (1.2 equiv) to the mixture.

  • Coupling Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (see Section 5). Reactions are typically complete within 4-16 hours.[15]

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[16] This sequence removes unreacted amine, residual EDC/HOBt, and the urea byproduct.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure amide.[17]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for poorly reactive carboxylic acids or when the EDC/HOBt method provides low yields.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-amino-5-methylbenzoic acid hydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution (optional, for DMF removal)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Pre-activation: To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Coupling Reagent Addition: Add HATU (1.2 equiv) to the mixture and stir for 15-20 minutes at room temperature to allow for pre-activation. The solution may change color.[8]

  • Amine Addition: In a separate flask, dissolve 3-amino-5-methylbenzoic acid hydrochloride (1.1 equiv) in a minimal amount of DMF and add DIPEA (2.0 equiv). Add this solution to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.[8]

  • Workup:

    • Dilute the reaction mixture with a large volume of Ethyl Acetate.

    • Wash with 5% aqueous LiCl solution (3x) to help remove DMF.[18]

    • Continue washing sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Reaction Monitoring and Product Characterization

A self-validating protocol requires diligent monitoring and unambiguous characterization of the final product.

Reaction Monitoring
  • Thin Layer Chromatography (TLC): An indispensable tool for tracking the consumption of starting materials.[19] A co-spot of the starting material and the reaction mixture will clearly show the appearance of a new, typically less polar, product spot and the disappearance of the limiting reagent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of product formation by identifying the molecular weight of the desired amide.[20][21] It is the preferred method for monitoring reaction completion accurately.

Product Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary method for structural elucidation.

    • ¹H NMR: Look for the appearance of a new amide N-H signal, often a broad singlet between δ 7.5-8.5 ppm. Also, confirm the presence of signals corresponding to both coupling partners.[22][23]

    • ¹³C NMR: The amide carbonyl carbon typically appears in the δ 160-180 ppm region.

  • Infrared (IR) Spectroscopy: A strong C=O stretching absorption between 1630-1680 cm⁻¹ and an N-H stretching absorption around 3300 cm⁻¹ are characteristic of a secondary amide.

Overall Experimental Workflow

The entire process, from substrate preparation to final product analysis, can be visualized as a systematic workflow.

Sources

Method

Preparation of 3-Amino-5-Methylbenzoic Acid Methyl Ester: A Detailed Synthetic Guide

Abstract This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 3-amino-5-methylbenzoic acid methyl ester, a valuable building block in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 3-amino-5-methylbenzoic acid methyl ester, a valuable building block in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing with the regioselective nitration of methyl 3-methylbenzoate, followed by the catalytic hydrogenation of the resulting nitro intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and essential data for the successful execution of this synthesis.

Introduction

3-Amino-5-methylbenzoic acid methyl ester is a key intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable ester moiety, makes it a versatile precursor for the construction of heterocyclic compounds and other scaffolds of interest in pharmaceutical and materials science research. The strategic placement of the amino and methyl groups on the benzene ring provides a unique substitution pattern that is leveraged in the development of novel bioactive compounds.

This document outlines a reliable and scalable synthetic route to this important intermediate, focusing on procedural details and the rationale behind the chosen methodologies to ensure reproducibility and high yields.

Synthetic Strategy Overview

The synthesis of 3-amino-5-methylbenzoic acid methyl ester is most effectively achieved through a two-step sequence starting from commercially available methyl 3-methylbenzoate.

The overall transformation is as follows:

Synthetic_Scheme Start Methyl 3-methylbenzoate Intermediate Methyl 3-methyl-5-nitrobenzoate Start->Intermediate   HNO₃, H₂SO₄    Final 3-Amino-5-methylbenzoic acid methyl ester Intermediate->Final   H₂, Pd/C      Methanol   

Figure 1: Overall synthetic scheme.

This approach is advantageous due to the high regioselectivity of the initial nitration step and the clean, efficient nature of the subsequent reduction. The starting material, methyl 3-methylbenzoate, is readily available and cost-effective.

Mechanistic Insights

Step 1: Electrophilic Aromatic Substitution: Nitration

The first step involves the nitration of methyl 3-methylbenzoate. This is a classic example of an electrophilic aromatic substitution reaction. The ester and methyl groups on the aromatic ring are both ortho, para-directing; however, the ester group is deactivating, while the methyl group is activating. The substitution pattern of the starting material directs the incoming electrophile to the positions ortho and para to the methyl group and meta to the ester group. The position C5 is sterically the most accessible and electronically favored, leading to the desired 3-methyl-5-nitro-substituted product.

The nitrating agent is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[1][2] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1]

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and the mild reaction conditions, which preserve the ester functionality.[3] Palladium on carbon (Pd/C) is a highly effective catalyst for this reaction.[3] The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the surface of the palladium catalyst, where the transfer of hydrogen atoms to the nitro group occurs, ultimately yielding the amine and water as the only byproduct.

Experimental Protocols

Safety Precautions: This synthesis involves the use of corrosive acids and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of Methyl 3-Methyl-5-nitrobenzoate

G cluster_0 Reaction Setup cluster_1 Nitration Reaction cluster_2 Work-up and Isolation A Add Methyl 3-methylbenzoate to H₂SO₄ at 0-5 °C D Slowly Add Nitrating Mixture to Substrate Solution at 0-10 °C A->D B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C Cool Nitrating Mixture B->C C->D E Stir at Room Temperature D->E F Pour onto Ice E->F G Filter Precipitate F->G H Wash with Water G->H I Recrystallize from Methanol H->I

Figure 2: Workflow for the synthesis of Methyl 3-methyl-5-nitrobenzoate.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 3-methylbenzoate150.1715.0 g0.10
Concentrated Sulfuric Acid (98%)98.0860 mL-
Concentrated Nitric Acid (70%)63.0110 mL-
Methanol32.04As needed-
Ice-~200 g-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 40 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 15.0 g (0.10 mol) of methyl 3-methylbenzoate to the cold sulfuric acid with continuous stirring. Keep the temperature below 10 °C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture slowly and carefully onto approximately 200 g of crushed ice in a large beaker with stirring.

  • A white to pale yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from methanol to obtain pure methyl 3-methyl-5-nitrobenzoate as a crystalline solid.

  • Dry the product in a vacuum oven.

Expected Yield: 85-92% Melting Point: 94-96 °C

Step 2: Synthesis of 3-Amino-5-methylbenzoic Acid Methyl Ester

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation A Dissolve Nitro Compound in Methanol B Add Pd/C Catalyst A->B C Purge with H₂ B->C D Stir under H₂ atmosphere (balloon or Parr shaker) C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Recrystallize from Ethyl Acetate/Hexane F->G

Figure 3: Workflow for the synthesis of 3-Amino-5-methylbenzoic acid methyl ester.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 3-methyl-5-nitrobenzoate195.1610.0 g0.051
Palladium on Carbon (10 wt%)-0.5 g-
Methanol32.04150 mL-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-
Celite®-As needed-

Procedure:

  • To a 250 mL hydrogenation flask, add 10.0 g (0.051 mol) of methyl 3-methyl-5-nitrobenzoate and 150 mL of methanol.

  • Carefully add 0.5 g of 10% palladium on carbon to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is suitable for small-scale reactions; for larger scales, a Parr hydrogenation apparatus is recommended) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford 3-amino-5-methylbenzoic acid methyl ester as a solid.

  • Dry the final product under vacuum.

Expected Yield: 90-97% Melting Point: 79-81 °C

Alternative Synthetic Route: Esterification

An alternative approach involves the direct esterification of 3-amino-5-methylbenzoic acid. This can be achieved using Fischer esterification, where the carboxylic acid is heated in methanol with a catalytic amount of a strong acid, such as sulfuric acid or by using thionyl chloride in methanol.[4][5][6]

General Protocol for Fischer Esterification:

  • Suspend 3-amino-5-methylbenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the acid with a base such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the desired ester.[7]

While this method is viable, the starting material, 3-amino-5-methylbenzoic acid, is often prepared from 3-methyl-5-nitrobenzoic acid, making the nitration-reduction sequence from the more readily available methyl 3-methylbenzoate a more streamlined process.

Characterization Data

Methyl 3-methyl-5-nitrobenzoate:

  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H), 8.23 (s, 1H), 7.95 (s, 1H), 3.98 (s, 3H), 2.55 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.2, 148.6, 139.8, 132.5, 129.8, 123.4, 52.8, 21.2.

  • IR (KBr, cm⁻¹): 3100, 2950, 1725 (C=O), 1620, 1530 (NO₂), 1350 (NO₂), 1290, 1120.

3-Amino-5-methylbenzoic acid methyl ester:

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.21 (s, 1H), 6.85 (s, 1H), 6.70 (s, 1H), 3.88 (s, 3H), 3.75 (br s, 2H, NH₂), 2.29 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 167.5, 146.8, 139.1, 131.2, 119.5, 116.3, 113.8, 52.1, 21.4.

  • IR (KBr, cm⁻¹): 3450 (N-H), 3360 (N-H), 3050, 2950, 1705 (C=O), 1620, 1590, 1450, 1300, 1240.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of 3-amino-5-methylbenzoic acid methyl ester. The two-step sequence involving nitration followed by catalytic hydrogenation offers high yields and purity. The provided experimental details, mechanistic insights, and characterization data serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18405678, 3-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • ScienceMadness.org (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Organic Syntheses (1925). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • WebAssign (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chemistry LibreTexts (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Li, X., Yuan, L., Wang, D., & Yao, C. (2008). Methyl 3-amino-4-butanamido-5-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o1063. Retrieved from [Link]

  • Anasazi Instruments (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses Procedure (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • MDPI (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). Retrieved from [Link]

  • SpectraBase (n.d.). 3-Amino-5-hydroxy-benzoic acid methyl ester. Retrieved from [Link]

  • Google Patents (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Google Patents (n.d.). CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride.
  • PubMed (2001). Synthesis and in vitro cytotoxicity of 4-alkyl- or 4-arylaminosubstituted cyclopenta[c]quinoline derivatives. Retrieved from [Link]

  • PubMed (2007). Design, synthesis and cytotoxic properties of novel 1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones and related compounds. Retrieved from [Link]

  • ResearchGate (2025). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • MDPI (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • ResearchGate (2002). Synthesis of 1,3,5-Triazines in Solvent-Free Conditions Catalysed by Silica Supported Lewis Acid. Retrieved from [Link]

Sources

Application

3-amino-5-methylbenzoic acid as a bifunctional building block

An In-Depth Guide to 3-amino-5-methylbenzoic acid as a Bifunctional Building Block Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of Bifunctionality In the landscape of modern org...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 3-amino-5-methylbenzoic acid as a Bifunctional Building Block

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Bifunctionality

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. 3-Amino-5-methylbenzoic acid (CAS: 2305-37-5) emerges as a preeminent example of a bifunctional aromatic building block, offering chemists a versatile scaffold for constructing complex molecular architectures.[1] Its structure is deceptively simple: a benzene ring substituted with a carboxylic acid group, an amino group, and a methyl group. However, the meta-orientation of the reactive amino and carboxyl functionalities provides a unique geometric and electronic framework. This arrangement allows for selective and sequential reactions, making it a valuable precursor in the synthesis of pharmaceuticals, heterocyclic compounds, and advanced polymers.[1][2]

The presence of both a nucleophilic primary amine and an electrophilic carboxylic acid on the same scaffold is the key to its utility. This duality enables its participation in a wide array of chemical transformations, from amide and ester formations to cyclization and polymerization reactions. This guide provides an in-depth exploration of the properties, reactivity, and applications of 3-amino-5-methylbenzoic acid, complete with detailed protocols for its use in key synthetic workflows.

Physicochemical and Safety Profile

A thorough understanding of a building block's physical properties and safety requirements is paramount for its successful and safe implementation in any synthetic protocol.

PropertyValueSource(s)
CAS Number 2305-37-5[3][4]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [3][4]
Appearance White to yellow to brown solid
Melting Point 183-184 °C[4][5]
Purity Typically ≥97%[4]
Boiling Point 353.6 °C at 760 mmHg[4]
Storage Room temperature, in a dark place under an inert atmosphere.[4]

Safety Information:

3-Amino-5-methylbenzoic acid is classified as harmful if swallowed.[3][4] Standard laboratory safety precautions should be observed.

  • Hazard Statements: H302 (Harmful if swallowed)[4]

  • Precautionary Statements: P264, P270, P301+P317, P330, P501[3][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood.

Core Concept: Harnessing Orthogonal Reactivity

The synthetic power of 3-amino-5-methylbenzoic acid lies in the differential reactivity of its amino and carboxylic acid groups. By employing protecting group strategies, a chemist can selectively mask one functional group while transforming the other. This "orthogonal" approach is fundamental to building complex molecules in a controlled, stepwise manner. For instance, the amine can be protected with an Fmoc or Boc group while the carboxylic acid is converted to an ester or amide; subsequently, the amine protecting group can be removed to allow for further functionalization at that site.

start 3-Amino-5-methylbenzoic Acid protect_cooh Protect Carboxylic Acid (e.g., Esterification) start->protect_cooh Path 1 protect_amine Protect Amino Group (e.g., Fmoc, Boc) start->protect_amine Path 2 react_amine React Amino Group (e.g., Acylation, Alkylation) protect_cooh->react_amine deprotect_cooh Deprotect Carboxylic Acid react_amine->deprotect_cooh product Functionalized Product deprotect_cooh->product react_cooh React Carboxylic Acid (e.g., Amide Coupling) protect_amine->react_cooh deprotect_amine Deprotect Amino Group react_cooh->deprotect_amine deprotect_amine->product start 3-Amino-5-methylbenzoic Acid step1 Step 1: Amide Coupling + R'-NH2, Coupling Agent (e.g., EDC, HOBt) in DMF start->step1 intermediate Amide Intermediate (N-Substituted-3-amino-5-methylbenzamide) step1->intermediate step2 Step 2: Acylation & Cyclization + R''-COCl, Pyridine Reflux intermediate->step2 product Quinazolinone Product step2->product workup Workup & Purification (Extraction, Chromatography) product->workup

Caption: Workflow for quinazolinone synthesis.

Step-by-Step Procedure:

  • Amide Bond Formation:

    • To a solution of 3-amino-5-methylbenzoic acid (1.0 eq) in anhydrous DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the desired primary amine (R'-NH₂) (1.1 eq) and allow the reaction to warm to room temperature, stirring for 12-18 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. Purify by column chromatography if necessary.

  • Acylation and Cyclization:

    • Dissolve the amide intermediate (1.0 eq) in pyridine or anhydrous DCM.

    • Cool the solution to 0 °C and add the desired acyl chloride (R''-COCl) (1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature for 2-4 hours, then heat to reflux for 4-8 hours to facilitate cyclization.

    • Monitor the formation of the quinazolinone by TLC.

    • After cooling, quench the reaction with water and extract the product with DCM or ethyl acetate.

    • Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

    • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Application Note 2: Monomer for Aromatic Polyamides

Field: Materials Science, Polymer Chemistry

Rationale: Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The meta-substitution pattern of 3-amino-5-methylbenzoic acid makes it an interesting monomer for creating aramids with increased solubility and processability compared to their linear para-substituted counterparts, while still retaining high thermal resistance. [1] Protocol: Synthesis of a Polyamide via Self-Polycondensation

This protocol describes the synthesis of a polyamide through the self-polycondensation of 3-amino-5-methylbenzoic acid, which first requires activation of the carboxylic acid group.

Materials:

  • 3-Amino-5-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Pyridine (anhydrous)

  • Calcium chloride (CaCl₂)

  • Methanol

Experimental Workflow:

start 3-Amino-5-methylbenzoic Acid step1 Step 1: Acid Chloride Formation + SOCl₂ (excess) Reflux start->step1 intermediate 3-Amino-5-methylbenzoyl chloride (Monomer) step1->intermediate step2 Step 2: Polycondensation In NMP/Pyridine, 0°C to RT intermediate->step2 product Polyamide Solution step2->product precipitation Precipitation & Washing (Pour into Methanol) product->precipitation final_polymer Purified Aromatic Polyamide precipitation->final_polymer

Caption: Workflow for aromatic polyamide synthesis.

Step-by-Step Procedure:

  • Monomer Synthesis (Acid Chloride Formation):

    • Caution: This step should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and releases toxic fumes.

    • Add 3-amino-5-methylbenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser.

    • Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

    • Heat the mixture to reflux for 2-4 hours. The solid should dissolve.

    • After the reaction is complete, carefully remove the excess SOCl₂ by distillation under reduced pressure. The resulting solid is the 3-amino-5-methylbenzoyl chloride hydrochloride salt. Use this crude product directly in the next step.

  • Polycondensation:

    • Prepare a solution of anhydrous NMP containing 5% w/v calcium chloride (to aid solubility of the polymer) and anhydrous pyridine (2.2 eq based on the monomer).

    • Cool this solvent system to 0 °C in an ice bath.

    • Under a nitrogen atmosphere, add the freshly prepared 3-amino-5-methylbenzoyl chloride hydrochloride salt (1.0 eq) portion-wise to the stirred solvent system.

    • Maintain the temperature at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for 24 hours. The viscosity of the solution will increase significantly as the polymer forms.

    • To isolate the polymer, pour the viscous solution into a large volume of methanol with vigorous stirring.

    • The polyamide will precipitate as a fibrous solid. Collect the solid by filtration, wash thoroughly with fresh methanol and then with hot water, and dry under vacuum at 80-100 °C.

References

  • PubChem. (n.d.). 3-Amino-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2009). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 14(1), 514-527. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of 3-amino-5-methylbenzoic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of 3-amino-5-methylbenzoic acid (3-AMBA) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of 3-amino-5-methylbenzoic acid (3-AMBA) .

When working with aromatic amines in drug development or materials science, batch-to-batch reproducibility is paramount. The degradation of 3-AMBA is not a random occurrence; it is a predictable, kinetically driven chemical process. This guide provides the mechanistic causality behind this degradation and equips you with self-validating protocols to ensure the integrity of your chemical inventory.

Mechanistic Causality: Why Does 3-AMBA Oxidize?

3-Amino-5-methylbenzoic acid (CAS: 2305-37-5) typically presents as a white to off-white crystalline solid[1][2]. However, researchers frequently observe a color shift to yellow, brown, or reddish hues during prolonged storage.

The Chemical Catalyst: The primary amine group (-NH₂) on the aromatic ring is highly electron-rich. The methyl group at the 5-position exerts a weak electron-donating inductive effect (+I), which slightly increases the electron density on the aromatic ring and the amine nitrogen. When exposed to atmospheric oxygen and ambient photons (light), the amine undergoes direct auto-oxidation[3].

The Degradation Pathway:

  • Initiation: Molecular oxygen and light induce the formation of reactive radical intermediates.

  • N-Oxidation: The primary amine is oxidized into an N-hydroxylamine intermediate[3].

  • Coupling: These unstable intermediates further oxidize into nitroso derivatives, which rapidly couple with unreacted 3-AMBA molecules to form highly conjugated azo, azoxy, or polymeric species[3][4].

Because these polymeric species are highly conjugated, they absorb visible light, resulting in the characteristic brown/red discoloration of the bulk powder[2].

Quantitative Storage Matrix

To prevent the formation of these degradation products, storage conditions must actively disrupt the kinetic pathways of oxidation. The following table summarizes the causal impact of specific storage interventions[4]:

Storage ParameterRecommended ConditionCausality / RationaleExpected Impact on Stability
Atmosphere Inert Gas (Argon or N₂)Displaces atmospheric O₂, completely starving the initial radical formation step.Extends stability from weeks to >12 months.
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available for auto-oxidation reactions.Reduces degradation rate significantly.
Light Exposure Amber Glass / OpaquePrevents photo-induced homolytic cleavage and radical initiation.Eliminates UV-catalyzed surface browning.
Container Seal PTFE-lined screw capPrevents moisture ingress (hygroscopy) and subsequent hydrolysis/oxidation.Maintains anhydrous crystalline state.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone. A slight yellowing might represent <0.1% impurity, while a seemingly white powder stored improperly might have absorbed significant moisture. Use the following protocols to establish a self-validating handling system.

Protocol A: Inert Storage Workflow (Schlenk-Line Method)

Objective: To create an oxygen-free microenvironment for long-term storage.

  • Transfer: Inside a fume hood, transfer the required amount of 3-AMBA into an amber glass vial equipped with a PTFE-lined septum cap.

  • Purge: Insert a sterile needle connected to an Argon or high-purity Nitrogen line through the septum. Insert a second, shorter needle to act as a vent.

  • Flush: Gently flow the inert gas over the solid powder for 3–5 minutes. (Argon is preferred as it is heavier than air and settles over the powder).

  • Seal: Remove the vent needle first, allow the vial to pressurize slightly for 2 seconds, then remove the gas line needle.

  • Store: Wrap the cap seal with Parafilm and store the vial immediately in a monitored 2–8°C refrigerator[4].

Protocol B: RP-HPLC Purity Verification

Objective: To analytically confirm the absence of N-oxidized polymeric impurities before critical experiments.

  • Sample Preparation: Dissolve 1.0 mg of the 3-AMBA sample in 1 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Vortex until completely dissolved.

  • Column Setup: Utilize a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 3 µm particle size)[5].

  • Mobile Phase:

    • Solvent A: LC-MS grade Water with 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile with 0.1% Formic Acid[5].

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor via UV absorbance at 254 nm and 280 nm.

  • Validation: Pure 3-AMBA will elute as a single sharp peak. Broad, late-eluting peaks indicate the presence of lipophilic azo/polymeric degradation products. If using LC-MS (ESI+), look for masses corresponding to [M+16]⁺ (hydroxylamine) or[2M-2]⁺ (azo dimers)[3][5].

Oxidation Mechanism and Intervention Logic

The following diagram maps the logical relationship between environmental triggers, the chemical degradation pathway, and the specific points where our storage protocols intervene.

G A 3-Amino-5-methylbenzoic acid (Pristine White Solid) B Environmental Exposure (O2, Photons, Ambient Temp) A->B Improper Storage C N-Hydroxylamine Intermediate (Radical Formation) B->C Auto-oxidation D Nitroso & Azo Derivatives (Degraded Brown/Red Solid) C->D Coupling Reactions P1 Intervention 1: Argon/N2 Purge P1->B Blocks O2 P2 Intervention 2: Amber Glass Storage P2->B Blocks Light P3 Intervention 3: 2-8°C Refrigeration P3->C Slows Kinetics

Logical relationship between environmental triggers, 3-AMBA oxidation, and targeted interventions.

Frequently Asked Questions (FAQs)

Q: My newly purchased 3-AMBA arrived slightly yellow. Is it ruined? A: Not necessarily. Trace surface oxidation can cause a noticeable color change even when the bulk purity remains >98%. However, because the oxidized byproducts (azo compounds) are highly reactive, you must verify the purity using the RP-HPLC protocol provided above before using it in sensitive catalytic or biological assays.

Q: Can I store 3-AMBA at -20°C to be extra safe? A: While -20°C further reduces kinetic energy, it introduces a high risk of condensation. When a -20°C vial is opened at room temperature, atmospheric moisture rapidly condenses on the cold powder. Moisture facilitates hydrolysis and accelerates degradation. If you must store it at -20°C, you must allow the sealed vial to equilibrate to room temperature in a desiccator before opening. Standard 2–8°C refrigeration is generally sufficient and safer for daily use[4].

Q: I don't have an Argon line. Can I just tightly cap the bottle? A: Tightly capping traps the existing ambient oxygen inside the headspace of the bottle. Over time, this oxygen will react with the top layer of your chemical. If you lack an inert gas line, purchase small, single-use aliquots, or store the tightly capped amber bottle inside a secondary vacuum-sealed bag with a silica desiccant packet.

References

  • PubChem. "3-Amino-5-methylbenzoic acid | C8H9NO2 | CID 18405678." National Institutes of Health.
  • MilliporeSigma. "3-Amino-5-methylbenzoic acid | 2305-37-5." Sigma-Aldrich.
  • BenchChem. "Preventing oxidation of 2-(Allyloxy)aniline during storage." BenchChem Technical Support.
  • BenchChem. "3-Amino-5-methylbenzoic Acid Hydrochloride." BenchChem Analytical Methods.
  • UOMustansiriyah. "Oxidation of Secondary and Primary Amines." Academic Course Material.

Sources

Optimization

Technical Support Guide: Recrystallization of 3-Amino-5-Methylbenzoic Acid Hydrochloride

The following technical guide is designed for researchers and process chemists working with 3-amino-5-methylbenzoic acid hydrochloride . It synthesizes specific solubility data with standard process chemistry principles...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 3-amino-5-methylbenzoic acid hydrochloride . It synthesizes specific solubility data with standard process chemistry principles for aromatic amino acid salts.

[1]

Ticket ID: REC-3AMB-HCl Subject: Optimization of Solvent Systems & Troubleshooting Purity Issues Applicable CAS: 160756-60-5 (HCl Salt); Parent Acid: 3930-91-5[1][2]

Executive Summary & Solvent Selection

Recrystallizing 3-amino-5-methylbenzoic acid hydrochloride presents a unique challenge: the molecule contains both a hydrophilic ionic center (ammonium chloride) and a hydrophobic aromatic core.[1][2] Successful purification requires balancing these opposing properties while preventing dehydrochlorination (loss of HCl) and oxidation of the amino group.[1]

Recommended Solvent Systems
SystemCompositionPrimary Use CaseMechanism
Primary 1M HCl (aq) High Purity Exploits steep temperature-solubility curve; excess

prevents hydrolysis to free base.[1][2]
Secondary EtOH / Water (9:1) High Yield "Salting out" effect; Ethanol acts as an anti-solvent to force precipitation.[1]
Alternative Isopropanol (IPA) Drying Issues Lower boiling point allows for easier drying of hygroscopic crystals.[1]
The "Why" Behind the Chemistry
  • Prevention of Hydrolysis: Aromatic amines (anilines) are weak bases.[1] In pure water at high temperatures, the equilibrium

    
     shifts to the right.[2] The HCl gas can escape, causing the free base (insoluble in water) to contaminate your crystal lattice. Always maintain acidic pH. 
    
  • Oxidation Control: The electron-donating methyl and amino groups make the ring susceptible to oxidation, leading to pink/brown discoloration. Minimizing heat exposure time is critical.[1]

Standard Operating Procedures (SOPs)

Protocol A: Aqueous Acid Recrystallization (Best for Purity)

Target: Removal of inorganic salts and isomeric impurities.[1]

  • Preparation: Prepare a 1M to 2M HCl solution. Do not use pure water.[1]

  • Dissolution:

    • Place crude solid in a flask equipped with a magnetic stir bar.

    • Add the dilute HCl solution slowly while heating to 80–90°C .

    • Stop adding solvent as soon as the solid dissolves.[1]

    • Critical: If the solution is dark/colored, add activated charcoal (1-2 wt%), stir for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Remove from heat and allow to cool to room temperature slowly (over 1-2 hours) to form well-defined needles/prisms.

    • Once at room temp, cool in an ice bath (0–5°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter under vacuum.[1]

    • Wash: Wash with a small volume of ice-cold 1M HCl , followed by a quick rinse with cold acetone (to aid drying).[1]

    • Dry: Vacuum oven at 40°C.

Protocol B: Ethanol/Water Displacement (Best for Yield)

Target: Maximizing recovery when starting material is scarce.[1]

  • Dissolve the crude salt in the minimum amount of hot water (80°C) containing a trace of HCl.[1]

  • Slowly add hot Ethanol until the solution becomes slightly turbid (cloudy).

  • Add just enough hot water (dropwise) to clear the turbidity.[1]

  • Allow to cool undisturbed. The change in dielectric constant will force the salt out of solution.

Visual Workflow: Solvent Decision Tree

RecrystallizationLogic Start Start: Crude 3-Amino-5-Methylbenzoic Acid HCl CheckSol Is the crude material highly colored? Start->CheckSol Charcoal Action: Hot filtration with Activated Carbon CheckSol->Charcoal Yes (Pink/Brown) SolventChoice Select Priority CheckSol->SolventChoice No Charcoal->SolventChoice PathPurity Priority: Max Purity SolventChoice->PathPurity Remove Isomers PathYield Priority: Max Yield SolventChoice->PathYield Scant Material AqHCl System: 1M HCl (aq) (Prevents Hydrolysis) PathPurity->AqHCl EtOHWater System: EtOH / Water (Antisolvent Method) PathYield->EtOHWater Cooling Cooling Profile: Room Temp -> 0°C AqHCl->Cooling EtOHWater->Cooling Result Pure HCl Salt Crystals Cooling->Result

Caption: Decision logic for solvent selection based on impurity profile and yield requirements.

Troubleshooting & FAQs

Q1: The solid dissolved in hot water, but upon cooling, an "oil" formed instead of crystals.

Diagnosis: This is "oiling out," common with aromatic salts when the saturation point is exceeded at a temperature above the compound's melting point (in the solvent mixture). Fix:

  • Re-heat until the oil redissolves.

  • Add more solvent (dilute the solution slightly).[1]

  • Seed the solution with a tiny crystal of pure product as it cools.

  • Agitate: Vigorously stir the solution as it enters the metastable zone to induce nucleation.[1]

Q2: My crystals are turning pink/brown during filtration.

Diagnosis: Oxidation of the amino group.[1] This often happens if the filter cake is pulled "dry" for too long, pulling air through the crystals. Fix:

  • Cover the funnel with a watch glass or rubber dam during filtration.[1]

  • Wash with a solvent containing a trace of antioxidant (e.g., sodium bisulfite) if the problem persists (though usually not necessary if handled quickly).[1]

  • Dry under nitrogen or vacuum immediately.[1]

Q3: The melting point is lower than expected (Expected: ~183°C for free acid; HCl salt should be higher/decomp).

Diagnosis: You may have isolated the free acid instead of the hydrochloride salt.[1] Cause: If you recrystallized from pure water or alcohol without excess HCl, the salt likely dissociated.[1] Verification: Dissolve a sample in water and check pH.[1][3] If neutral/weakly acidic (pH 4-5), it might be the free acid.[1] The HCl salt solution should be strongly acidic.[1] Fix: Recrystallize again using 1M HCl to regenerate the salt form.

Q4: Low recovery yield (<50%).[1]

Diagnosis: The compound is too soluble in the chosen volume.[1] Fix:

  • Concentrate the mother liquor (filtrate) and cool again to harvest a "second crop."

  • If using water, switch to the Ethanol/Water method to force precipitation.[1]

References

  • PubChem. (2025).[1] 3-Amino-5-methylbenzoic acid | C8H9NO2.[1][4] National Library of Medicine.[1] Retrieved from [Link]

  • Needham, T. E. (1970).[1][5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1][5] Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Oiling Out of 3-Amino-5-methylbenzoic Acid Intermediates

Welcome to the Technical Support Center for the synthesis and purification of 3-amino-5-methylbenzoic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-amino-5-methylbenzoic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of "oiling out" during crystallization. Here, we provide in-depth troubleshooting strategies and preventative measures rooted in scientific principles to ensure the isolation of pure, crystalline products.

Part 1: Frequently Asked Questions (FAQs) about Oiling Out

This section addresses the fundamental concepts of oiling out to provide a solid foundation for troubleshooting.

Q1: What is "oiling out" in the context of crystallization?

A1: Oiling out, also known as liquid-liquid phase separation, is a phenomenon where a solute precipitates from a solution as a liquid (an "oil") rather than a solid crystalline material.[1] This oil is a supersaturated solution of your compound that is immiscible with the bulk solvent. This can be a significant hurdle in purification as the oil can entrap impurities and may solidify into an amorphous solid instead of a well-defined crystalline product.[1]

Q2: What are the primary causes of oiling out?

A2: Several factors can contribute to a compound oiling out during crystallization:

  • Low Melting Point: If the melting point of your compound (or an impure version of it) is lower than the temperature of the crystallization solution, it will separate as a liquid.[2]

  • Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.[2][3] They can also interfere with the formation of a stable crystal lattice.

  • High Supersaturation: Rapidly cooling a solution or using too little solvent can create a high level of supersaturation, where the concentration of the solute greatly exceeds its solubility.[1][4] This can favor the formation of a disordered liquid phase over an ordered solid phase.

  • Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5] A solvent in which the compound is too soluble can lead to oiling out upon cooling.

Q3: My compound has oiled out. What are the immediate steps I can take to salvage it?

A3: If your compound has oiled out, you can try the following remedies:

  • Re-dissolve and Dilute: Add more of the crystallization solvent to the mixture and gently heat it until the oil completely redissolves.[2][3]

  • Slow Cooling: Allow the solution to cool much more slowly. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature overnight, or by insulating the flask.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization by creating nucleation sites.

  • Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can promote the growth of larger crystals.[6]

Part 2: Troubleshooting Guide for the Synthesis of 3-Amino-5-methylbenzoic Acid

A common synthetic route to 3-amino-5-methylbenzoic acid involves the nitration of 3-methylbenzoic acid to form 3-methyl-5-nitrobenzoic acid, followed by the reduction of the nitro group. Oiling out is most frequently encountered during the purification of the final product or the nitro-intermediate.

Troubleshooting Scenario 1: Oiling out during the purification of 3-methyl-5-nitrobenzoic acid

The nitration of 3-methylbenzoic acid can sometimes lead to side products or unreacted starting material, which can cause the desired product to oil out during crystallization.

Q: I've performed the nitration of 3-methylbenzoic acid, and upon attempting to recrystallize the crude product, it oiled out. How can I resolve this?

A: This is a common issue that often points to the presence of impurities. Here is a systematic approach to troubleshoot and achieve a crystalline product:

Step-by-Step Troubleshooting Protocol:

  • Assess Purity: Before attempting another recrystallization, analyze your crude product using a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get an idea of the impurity profile.

  • Solvent Selection: The choice of recrystallization solvent is critical. For nitrobenzoic acids, a mixed solvent system often provides the best results.

    • Initial Attempt: A mixture of ethanol and water is a good starting point.[5]

    • Alternative Solvents: If the ethanol/water system fails, consider other solvent systems. The table below provides some suggestions.

Solvent SystemRationale
Ethanol/Water Good for moderately polar compounds. The water acts as an anti-solvent.
Ethyl Acetate/Hexane Suitable for less polar impurities. Hexane is the anti-solvent.
Toluene Can be effective for aromatic compounds.[5]
  • Controlled Recrystallization Protocol:

    • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-methyl-5-nitrobenzoic acid in the minimum amount of the hot primary solvent (e.g., ethanol).

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

    • Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent (e.g., water) dropwise until you observe a persistent cloudiness. Then, add a few more drops of the primary solvent to redissolve the precipitate.

    • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. If no crystals form, you can then place it in an ice bath.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Consider a Wash: If significant impurities are present, it may be beneficial to perform an aqueous wash of the crude product before recrystallization. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a dilute sodium bicarbonate solution to remove any acidic impurities. Then, wash with brine, dry the organic layer, and concentrate it before proceeding with recrystallization.

Troubleshooting Logic Diagram:

G start Oiling Out of 3-methyl-5-nitrobenzoic acid assess_purity Assess Purity (TLC/HPLC) start->assess_purity solvent_selection Re-evaluate Solvent System assess_purity->solvent_selection recrystallization Controlled Recrystallization solvent_selection->recrystallization success Crystalline Product recrystallization->success Success failure Still Oiling Out recrystallization->failure Failure wash Aqueous Wash of Crude Product wash->recrystallization failure->wash chromatography Consider Column Chromatography failure->chromatography G start Crude 3-amino-5-methylbenzoic acid dissolution Dissolve in minimal hot solvent start->dissolution decolorization Add Activated Carbon (Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration slow_cooling Slow Cooling hot_filtration->slow_cooling crystallization Crystallization slow_cooling->crystallization isolation Isolate Crystals (Filtration) crystallization->isolation pure_product Pure Crystalline Product isolation->pure_product

Caption: General experimental workflow for the recrystallization of 3-amino-5-methylbenzoic acid.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ACS Publications. (2025, June 6). Cocrystallization of Aromatic (Di)amines with Nitrobenzene Acceptors Leading to the Charge-Transfer Assemblies with Extended Near-Infrared Absorption | Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]

  • PubMed. (n.d.). Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-Nitro-5-Methylbenzoic Acid Impurity Clearance

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows bottlenecked by the persistence of unreacted starting materials.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows bottlenecked by the persistence of unreacted starting materials. 3-Nitro-5-methylbenzoic acid (3N5MBA) is a common building block in amide couplings, esterifications, and API synthesis. However, its complete removal from the final product is critical for downstream biological assays and crystallization steps.

This guide provides field-proven, self-validating troubleshooting protocols designed to clear 3N5MBA impurities efficiently, grounded in the physicochemical mechanics of the molecule.

Chemical Profiling & Causality

To remove an impurity, you must first understand its chemical behavior. The presence of the electron-withdrawing nitro group significantly alters the acidity of the benzoic acid core, dictating our purification strategy.

Table 1: Physicochemical Profile & Clearance Metrics
Property / MetricValueImpact on Purification Strategy
Molecular Weight 181.15 g/mol Elutes in the low-mass region during LC-MS monitoring.
pKa ~3.55[1]Highly acidic compared to standard benzoic acid (pKa 4.2). Requires an aqueous wash pH > 6.55 for >99.9% deprotonation[2].
LogP ~2.12[1]Moderately lipophilic; requires a non-polar organic solvent (e.g., DCM, EtOAc) for initial dissolution.
Aqueous Solubility Low (Neutral) / High (Salt)Enables highly efficient liquid-liquid extraction via carboxylate salt formation[3].

Clearance Strategy Decision Matrix

Selecting the wrong purification method can lead to API degradation or severe yield loss. Use the logical workflow below to determine the optimal protocol based on your target Active Pharmaceutical Ingredient (API).

G Start Crude Mixture with 3N5MBA Impurity Q1 Is the target API acidic or base-sensitive? Start->Q1 Neutral Target is Neutral & Base-Stable Q1->Neutral No Acidic Target is Acidic or Base-Sensitive Q1->Acidic Yes Ext Protocol 1: Acid-Base Extraction Neutral->Ext Resin Protocol 2: Solid-Phase Scavenging Acidic->Resin Lipophilic API RP Protocol 3: C18 Chromatography Acidic->RP Polar API

Workflow for selecting a 3N5MBA impurity clearance strategy based on API properties.

Table 2: Protocol Comparison
ProtocolIdeal API ProfileReagents UsedClearance EfficiencyKey Limitation
1. Acid-Base Extraction Neutral, Base-StableSat. NaHCO₃, EtOAc/DCM>99%Ineffective if API is also acidic.
2. Solid-Phase Scavenging Base-Sensitive, LipophilicAmberlyst A-21 Resin90-95%Requires extended agitation time.
3. Reversed-Phase C18 Acidic, Highly PolarH₂O/MeCN + 0.1% TFA>99%Lower throughput than extraction.

Troubleshooting Workflows & Protocols

Protocol 1: Optimized Liquid-Liquid Acid-Base Extraction

Causality: The pKa of 3N5MBA is ~3.55[1]. According to the Henderson-Hasselbalch equation, an aqueous environment must be at least 3 pH units above the pKa (pH > 6.55) to ensure >99.9% ionization[2]. Saturated sodium bicarbonate (NaHCO₃, pH ~8.3) provides this exact gradient. It fully deprotonates the impurity into a highly water-soluble sodium salt without the risk of hydrolyzing base-sensitive ester or amide products that strong bases (like NaOH) would destroy[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~10-20 volumes (v/w) relative to the crude mass.

  • Base Addition: Add 1 volume of saturated aqueous NaHCO₃.

    • Self-Validating Step: Vent the separatory funnel frequently. The acid-base reaction generates CO₂ gas. The cessation of gas evolution indicates the neutralization is complete[4].

  • Phase Separation: Allow the layers to separate. The ionized 3N5MBA partitions entirely into the aqueous layer[3].

  • Validation: Spot both layers on a TLC plate (visualize under UV 254 nm) to confirm the absence of the impurity in the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified API.

Protocol 2: Solid-Phase Scavenging (Batch Method)

Causality: If your API is highly water-sensitive or prone to forming unbreakable emulsions, aqueous extraction is suboptimal. Weakly basic anion exchange resins (e.g., Amberlyst A-21) feature immobilized tertiary amines that selectively sequester unreacted carboxylic acids directly from the organic phase, entirely bypassing liquid-liquid workups[5].

Step-by-Step Methodology:

  • Preparation: Pre-swell the Amberlyst A-21 resin in your chosen anhydrous reaction solvent (e.g., THF or DCM) for 15 minutes[5].

  • Scavenging: Add 3 to 5 molar equivalents of the resin to the crude mixture.

  • Agitation: Stir the suspension gently at room temperature for 2 to 4 hours.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed with 2-3 volumes of fresh solvent to ensure complete recovery of the neutral API.

  • Concentration: Evaporate the filtrate to recover the 3N5MBA-free product.

Protocol 3: Reversed-Phase Chromatography (C18)

Causality: When the target API is also a carboxylic acid, acid-base extraction will wash away your product alongside the impurity. Reversed-phase C18 chromatography separates molecules based on hydrophobicity rather than ionizability[6].

Step-by-Step Methodology:

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DMSO or Methanol. If solubility is limited, utilize a solid sample loading technique onto Celite[6].

  • Column Selection: Equip an automated flash chromatography system with a pre-packed C18 reversed-phase column (e.g., RediSep C-18)[6].

  • Elution Gradient: Run a gradient of Water and Acetonitrile, ensuring both mobile phases contain 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA lowers the mobile phase pH below the pKa of 3N5MBA, keeping it fully protonated and neutral. This prevents peak tailing and ensures sharp, predictable elution[6].

  • Fraction Collection: Monitor elution via UV (254 nm) or in-line MS. Pool fractions containing the target API and lyophilize.

Frequently Asked Questions (FAQs)

Q: Why is my neutral amide product co-precipitating with the 3N5MBA impurity during the NaHCO₃ workup? A: This occurs when the organic solvent volume is insufficient to keep the neutral API dissolved once the acidic impurity is extracted. Causality: 3N5MBA often acts as a hydrotrope or co-solvent in the organic layer. Once it is removed into the aqueous phase, the API's solubility drops drastically, causing it to crash out. Solution: Increase the volume of the organic extraction solvent (e.g., EtOAc) by 2-3x before adding the aqueous base.

Q: Can I use normal-phase silica gel chromatography to separate 3N5MBA? A: It is highly discouraged. Carboxylic acids interact strongly via hydrogen bonding with the free silanol groups on normal-phase silica. This leads to severe peak tailing, irreversible adsorption, and co-elution with your target API. If chromatography is required, always default to C18 reversed-phase media[6].

Q: Is 1M NaOH better than NaHCO₃ for the extraction protocol? A: No. While 1M NaOH (pH 14) will rapidly deprotonate 3N5MBA, it risks hydrolyzing ester or amide bonds in your target API. Because the pKa of 3N5MBA is ~3.55, NaHCO₃ (pH ~8.3) provides a sufficient pH gradient (ΔpH > 4.5) for complete extraction while preserving base-sensitive functional groups[4].

References

  • Chemistry LibreTexts - 4.8: Acid-Base Extraction. Available at: [Link]

  • LookChem - General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Wikipedia - Acid–base extraction. Available at: [Link]

  • National Institutes of Health (PMC) - In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Available at: [Link]

  • Teledyne ISCO - RediSep C-18 reversed phase column purification of carboxylic acids. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reduction of 3-Amino-5-Methylbenzoic Acid

Executive Summary You are attempting to reduce 3-amino-5-methylbenzoic acid to 3-amino-5-methylbenzyl alcohol . This transformation presents a classic "chemoselectivity vs.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are attempting to reduce 3-amino-5-methylbenzoic acid to 3-amino-5-methylbenzyl alcohol . This transformation presents a classic "chemoselectivity vs. solubility" paradox.[1] The zwitterionic nature of the amino-acid substrate creates solubility issues in ethereal solvents (THF, Et₂O), while the presence of the free amine necessitates adjustments in stoichiometry to account for Lewis acid-base complexation.

This guide moves beyond standard textbook protocols to address the specific failure modes encountered in pharmaceutical scale-up: incomplete conversion due to amine-borane complexation , product loss during aqueous workup , and aluminum emulsion formation .

Module 1: Reagent Selection & Strategy

Q: Which reducing system should I use: Borane-DMS, LAH, or NaBH₄?

A: While Lithium Aluminum Hydride (LAH) is the historical standard, Borane-Dimethyl Sulfide (BH₃·DMS) is the recommended reagent for this specific substrate due to superior chemoselectivity and easier handling. However, a third option, NaBH₄/I₂ , offers the highest safety profile for scale-up.

FeatureBorane-DMS (Recommended) LiAlH₄ (LAH) NaBH₄ / I₂ (Alternative)
Solubility Handling Excellent (DMS solubilizes intermediates)Moderate (Requires reflux)Good (Generated in situ)
Chemoselectivity High (Specific for -COOH)Low (Reduces esters/amides)High
Stoichiometry Requires Excess (Amine complexes BH₃)Standard (0.75-1.0 eq)1:1 NaBH₄:I₂ ratio
Safety Stench (DMS), FlammablePyrophoric, EmulsionsEvolution of H₂, I₂ vapor
Primary Failure Mode Incomplete reaction (Amine sequestration)"Crash out" during workupIodine contamination
Decision Logic for Reagent Selection

ReagentSelection Start Start: Select Reagent Scale Scale of Reaction? Start->Scale Safety Strict Safety Restrictions? Scale->Safety < 100g NaBH4 Select NaBH4 / I2 (Safest/Easiest Handling) Scale->NaBH4 > 100g (Safety Priority) Cost Cost Sensitivity? Safety->Cost No Safety->NaBH4 Yes (Avoid Pyrophorics) BH3 Select BH3·DMS (Best Yield/Selectivity) Cost->BH3 Low Sensitivity LAH Select LiAlH4 (Lowest Cost) Cost->LAH High Sensitivity

Figure 1: Decision matrix for selecting the optimal reducing agent based on operational constraints.

Module 2: Reaction Execution & Troubleshooting

Q: The reaction stalls at 60% conversion. Adding more reagent doesn't help.[1] Why?

A: The "Amine Sink" Effect. The free amine on the aromatic ring acts as a Lewis base. It reacts with Borane (a Lewis acid) to form a stable


 adduct before the carboxylic acid is reduced. This sequesters your reducing agent.[1]
  • The Fix: You must calculate stoichiometry to account for this.

    • Standard Acid: 1.0 eq Acid requires ~1.0-1.5 eq BH₃.[1]

    • Amino Acid: 1.0 eq Acid requires 2.2 - 2.5 eq BH₃ .[1]

    • The first equivalent complexes the amine; the subsequent equivalents reduce the acid.

Q: My starting material won't dissolve in THF. Can I proceed?

A: Yes, via "Slurry Reduction." 3-Amino-5-methylbenzoic acid is a zwitterionic solid with high lattice energy.[1] It will likely form a slurry in THF.[1]

  • Do not heat to dissolve before adding the hydride (this can degrade reagents).

  • Add the hydride solution dropwise to the stirring slurry at 0°C.

  • As the reaction proceeds, the hydride destroys the zwitterion character, converting the acid to a boronate/aluminate complex which is soluble in THF .

  • Endpoint Indicator: The reaction mixture typically transitions from a cloudy suspension to a clear solution upon completion.

Module 3: Workup & Isolation (The Critical Step)

Q: I see product on TLC, but I recover <20% yield after extraction. Where did it go?

A: Aqueous Phase Trapping. The product, 3-amino-5-methylbenzyl alcohol, is an amino alcohol .[1] It is amphoteric and highly polar.[1]

  • Acidic Workup (pH < 4): Product is protonated (

    
    ) and stays in the water.
    
  • Basic Workup (pH > 10): Product is neutral but still polar enough to remain in water if the volume is large.

The "Salting-Out" Protocol (For BH₃ or NaBH₄):

  • Quench: Add MeOH slowly to destroy excess hydride.

  • Hydrolysis: Add 1M NaOH and reflux for 1 hour (crucial to break the B-N and B-O bonds).

  • Saturation: Saturate the aqueous phase with solid NaCl.

  • Extraction: Use EtOAc or CHCl₃/Isopropanol (3:1) . Do not use pure ether (too non-polar).[1]

  • pH Adjustment: Ensure the aqueous layer is at pH 9-10 (the isoelectric point region where solubility is lowest) before extraction.

Q: The LAH workup formed a gray slime that clogged my filter.

A: You created an Aluminum Emulsion. Do not use a standard acid quench.[1] Use the Fieser Method to produce granular, filterable solids.

Fieser Protocol for n grams of LAH:

  • Add n mL Water (slowly!).

  • Add n mL 15% NaOH.

  • Add 3n mL Water.

  • Add MgSO₄ to the mixture and stir for 15 mins.

  • Filter the white, granular precipitate. The product is in the filtrate.[2][3]

Workflow Visualization: Optimal Workup Path

Workup Reaction Reaction Mixture (THF + Complex) BH3_Path Borane Used? Reaction->BH3_Path Quench Quench Step MeOH Add MeOH (Destroy Excess) BH3_Path->MeOH Yes Fieser Fieser Workup (H2O -> NaOH -> H2O) BH3_Path->Fieser No (LAH) Reflux Reflux with NaOH (Break B-N Adduct) MeOH->Reflux Extract Extract with EtOAc (Sat. NaCl, pH 10) Reflux->Extract Filter Filter Granular Solids Fieser->Filter Filter->Extract

Figure 2: Step-by-step workup protocol to avoid emulsion formation and yield loss.[1]

Module 4: Purification

Q: My product is an oil/solid mixture. How do I purify it?

A:

  • Crystallization: 3-amino-5-methylbenzyl alcohol often crystallizes from Toluene or Dichloromethane/Hexane .[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel (neutralized with 1% Et₃N prevents streaking).[1]

    • Mobile Phase: DCM : MeOH (95:5 to 90:10).[1]

    • Note: The amino group causes tailing on acidic silica. Pre-washing the column with 1% Triethylamine is highly recommended.

References

  • Organic Syntheses. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reduction of Amino Acids to Amino Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019).[1] Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Amino-5-Methylbenzoic Acid

Executive Summary & Chemical Logic Welcome to the Technical Support Center. This guide addresses the purification of 3-amino-5-methylbenzoic acid (CAS: 2305-37-5) .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

Welcome to the Technical Support Center. This guide addresses the purification of 3-amino-5-methylbenzoic acid (CAS: 2305-37-5) . Unlike simple organic acids, this molecule is amphoteric (zwitterionic). It contains both a basic amine (


) and an acidic carboxyl group (

).

The Core Challenge: Standard acid-base extraction protocols often fail because users acidify the solution too strongly (pH < 2), causing the product to re-dissolve as the hydrochloride salt.

The Solution: The purification relies on Isoelectric Point (pI) Precipitation .[1] The molecule is least soluble in water when it carries a net zero charge (zwitterion), which occurs at approximately pH 4.2 – 4.5 .

Solubility Profile
pH ConditionChemical SpeciesChargeWater SolubilityOrganic Solubility
Basic (pH > 9)

Anionic (-)High Low
Acidic (pH < 2)

Cationic (+)High Low
Isoelectric (pH ~4.3)

Neutral (0)Very Low Low

Standard Operating Procedure (SOP)

Objective: Isolate high-purity 3-amino-5-methylbenzoic acid from a crude reaction mixture containing neutral impurities and inorganic salts.

Reagents Required:
  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • 1M Hydrochloric Acid (HCl)

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • pH Meter or narrow-range pH paper (pH 3.0–6.0)

Workflow Diagram

The following flowchart illustrates the critical "Switching" mechanism used to remove impurities.

purification_workflow Start Crude Solid Mixture (Product + Impurities) Dissolve Step 1: Dissolve in 1M NaOH (pH > 10) Start->Dissolve Wash Step 2: Wash with Ethyl Acetate (x2) Dissolve->Wash OrgLayer Organic Layer (Contains Neutral Impurities) Wash->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na+ Salt) Wash->AqLayer Keep Acidify Step 3: Slow Acidification with 1M HCl AqLayer->Acidify Precipitate Target pH 4.2 - 4.5 (Precipitation Occurs) Acidify->Precipitate Correct pH OverAcid WARNING: pH < 2.0 (Product Re-dissolves) Acidify->OverAcid Excess Acid Filter Step 4: Filtration & Cold Water Wash Precipitate->Filter

Figure 1: Purification workflow emphasizing the critical pH control step to avoid re-dissolution.[2]

Step-by-Step Protocol
  • Dissolution (Basification):

    • Suspend the crude solid in water (approx. 10 mL/g).

    • Slowly add 1M NaOH while stirring until the pH reaches 10–11. The solution should become clear (or mostly clear) as the product forms the sodium salt.

    • Note: If insoluble solids remain, filter them out now.[2] These are likely inorganic salts or non-acidic polymers.

  • Organic Wash (Impurity Removal):

    • Transfer the aqueous solution to a separatory funnel.[3]

    • Extract with Ethyl Acetate (equal volume). Shake vigorously and vent.

    • Discard the top organic layer. This layer contains non-acidic impurities (e.g., unreacted aniline precursors, nitro compounds).

    • Optional: Repeat the wash once more for higher purity.

  • Isoelectric Precipitation (The Critical Step):

    • Transfer the aqueous layer to a beaker with a stir bar.

    • Slowly add 1M HCl dropwise. Monitor pH continuously.

    • Cloudiness will appear around pH 6.

    • STOP adding acid when pH reaches 4.2 – 4.5.

    • Allow the slurry to stir for 15–30 minutes to ripen the crystals.

  • Isolation:

    • Filter the solid using vacuum filtration (Buchner funnel).

    • Wash the cake with a small amount of cold water (to remove NaCl) followed by a small amount of cold ethanol (to dry).

    • Dry in a vacuum oven at 40°C.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users in the field.

Phase I: Dissolution & Separation Issues

Q: I added NaOH, but a dark, tarry solid remains undissolved. What is it? A: This is likely polymerized aniline or oxidation byproducts. 3-amino-5-methylbenzoic acid is prone to oxidation.

  • Fix: Filter this solid out before proceeding to the separation step. It is not your product.

  • Prevention: Perform all steps under an inert atmosphere (

    
    ) if your compound is highly sensitive, and add a pinch of sodium bisulfite (
    
    
    
    ) to the aqueous layer as an antioxidant.

Q: I have a persistent emulsion during the Ethyl Acetate wash. A: Emulsions are common with amphoteric compounds due to their surfactant-like properties at certain pH levels.

  • Fix:

    • Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

    • Filter the entire mixture through a pad of Celite; the emulsion is often stabilized by microscopic particles.

    • Wait. Gravity is the best (but slowest) reagent.

Phase II: Precipitation & Yield Issues

Q: I acidified the solution, but no precipitate formed (or yield is very low). A: You likely overshot the pI.

  • Diagnosis: Check the pH.[1][4][5] Is it pH 1 or 2?

  • Mechanism: At pH 1, the amine group protonates (

    
    ), forming the hydrochloride salt, which is highly water-soluble.
    
  • Fix: Back-titrate with dilute NaOH until the pH returns to 4.2–4.5. The precipitate should appear.

Q: The product is colored (brown/pink) instead of off-white. A: This indicates oxidation of the amino group.

  • Fix: Recrystallize the final solid from Ethanol/Water (1:1) with a small amount of activated charcoal. Filter hot to remove the colored impurities.

Q: Can I use DCM (Dichloromethane) instead of Ethyl Acetate? A: Yes, but be aware of density.

  • Caution: DCM is denser than water (bottom layer). Ethyl Acetate is less dense (top layer). Ensure you know which layer contains your product (the aqueous basic layer) before discarding anything.

Advanced FAQs

Q: Why not extract the product into an organic solvent at the end? A: While possible, it is inefficient. At the isoelectric point (pI), the zwitterion has high lattice energy and poor solubility in both water and non-polar organic solvents. It prefers to exist as a solid. Extracting into solvent usually requires large volumes and results in lower yields compared to simple filtration.

Q: How do I scale this up to 100g or 1kg? A:

  • Heat Control: The neutralization (Acid + Base) is exothermic. On a large scale, add acid slowly and use a cooling jacket to keep the temperature < 25°C to prevent decomposition.

  • pH Monitoring: Use a calibrated probe, not paper strips, for precision.

  • Seeding: At the pI, add a few milligrams of pure product crystals to induce uniform crystallization and prevent oiling out.

Q: What are the critical impurities to watch for? A:

  • Regioisomers: (e.g., 2-amino-5-methylbenzoic acid). These have similar pIs and may co-precipitate. If present, recrystallization is required.[2]

  • Inorganic Salts: NaCl forms during neutralization. Thorough washing with cold water is essential.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18405678, 3-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Master Organic Chemistry (2023). Isoelectric Points of Amino Acids. Retrieved from [Link]

  • LibreTexts Chemistry. Acid-Base Extraction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Amino-5-Methylbenzoic Acid HCl in DMSO

Here is the comprehensive technical support guide for the stability and handling of 3-amino-5-methylbenzoic acid HCl in DMSO. Product: 3-Amino-5-methylbenzoic acid hydrochloride CAS (Free Acid): 3930-91-6 | CAS (HCl Salt...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for the stability and handling of 3-amino-5-methylbenzoic acid HCl in DMSO.

Product: 3-Amino-5-methylbenzoic acid hydrochloride CAS (Free Acid): 3930-91-6 | CAS (HCl Salt): 160756-60-5 Solvent System: Dimethyl Sulfoxide (DMSO) Document Type: Technical Guide & Troubleshooting Manual

Part 1: Executive Summary & Stability Profile

Current Status: 3-Amino-5-methylbenzoic acid HCl is chemically stable in anhydrous DMSO for up to 1 month at -20°C and 6 months at -80°C , provided specific handling protocols are followed.[1] However, the compound contains a primary aromatic amine, making it susceptible to oxidation (browning) and condensation with aldehyde impurities found in lower-grade DMSO.

Quick Reference Stability Table
ConditionStability EstimateRisk FactorRecommendation
Room Temp (25°C) < 48 HoursOxidation / HygroscopicityUse immediately; do not store.[1]
Refrigerated (4°C) 1 WeekPrecipitationMonitor for crystal formation before use.[1]
Freezer (-20°C) 1 MonthFreeze-Thaw CyclingAliquot to avoid repeated cycling.[1]
Deep Freeze (-80°C) 6 MonthsMinimalPreferred for long-term storage.[1]
Light Exposure LowPhoto-oxidationStore in amber vials or wrap in foil.[1]

Part 2: Critical Troubleshooting (Q&A Format)

Category A: Chemical Integrity & Degradation[1]

Q: My DMSO stock solution has turned from clear/white to a yellow or brown color. Is it still usable? A: A slight yellowing is common for aromatic amines (anilines) and often indicates trace surface oxidation, which may not significantly affect potency (<1% degradation).[1] However, a dark brown or amber color indicates significant degradation.[1]

  • Mechanism: The primary amino group (-NH₂) is susceptible to oxidative coupling, forming azo or hydrazine linkages, especially if the DMSO contains dissolved oxygen or is exposed to light [1].

  • Action: Verify purity via LC-MS. If the primary peak area is >95%, it is likely usable for non-critical screening.[1] For quantitative K_d or IC50 measurements, discard and prepare fresh.[1]

Q: I see a new peak in my LC-MS spectrum at M+12 or M+14. What is this? A: This is a hallmark of DMSO-impurity condensation .[1]

  • Cause: Industrial-grade or aged DMSO often contains trace formaldehyde (HCHO) formed via thermal decomposition.[1] The primary amine of your compound reacts with formaldehyde to form a hemiaminal (+30 Da) or a Schiff base (imine) which may appear as +12 Da (methylene bridge formation) or +14 Da (methylation) depending on the reduction potential [2].

  • Prevention: Always use anhydrous, spectroscopy-grade DMSO (≥99.9%) packed under argon/nitrogen.[1]

Category B: Solubility & Precipitation[1][2][3]

Q: The compound precipitated after I thawed the stock solution. Can I re-dissolve it? A: Yes, but proceed with caution.

  • The Physics: DMSO has a high freezing point (18.5°C).[1] When freezing, DMSO crystallizes first, effectively concentrating the solute in the remaining liquid phase until it crashes out. Upon thawing, the dissolution kinetics are slow.[1]

  • Protocol:

    • Warm the vial to 37°C in a water bath for 5–10 minutes.

    • Vortex vigorously for 30 seconds.

    • Critical Check: Inspect against a dark background. If "shimmering" or micro-crystals persist, sonicate for 5 minutes. Do not filter, as this removes the compound and alters the concentration.[2]

Q: Why does the HCl salt form behave differently than the free acid in DMSO? A: The HCl salt is ionic. While DMSO is a polar aprotic solvent with a high dielectric constant, it solvates cations well but anions (Cl⁻) poorly.[1]

  • Impact: The HCl salt may be more hygroscopic than the free base.[1] If your DMSO has absorbed atmospheric water (DMSO is highly hygroscopic), the solubility of the HCl salt may actually decrease due to the "salting out" effect or common ion effect if PBS is added too quickly [3].

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathways and physical stress factors affecting 3-amino-5-methylbenzoic acid HCl in DMSO.

StabilityPathways cluster_0 Risk Factors Compound 3-Amino-5-methylbenzoic acid HCl Imine Schiff Base / Imine (Adduct) Compound->Imine Condensation (Chemical Instability) Oxide Azo/Oxidation Products (Color Change) Compound->Oxide Oxidative Coupling Precip Precipitation (Crystal Formation) Compound->Precip Freeze/Thaw Cycles DMSO DMSO Solvent (Hygroscopic) HCHO Formaldehyde (Trace Impurity) DMSO->HCHO Thermal Decomp or Aging Water Absorbed Water (H2O) DMSO->Water Atmospheric Absorption HCHO->Imine O2 Dissolved Oxygen & Light O2->Oxide Water->Precip Solubility Limit Shift

Figure 1: Stability map showing chemical degradation (red paths) and physical precipitation risks (grey paths) for amino-benzoic acid derivatives in DMSO.[3]

Part 4: Standardized Protocols

Protocol 1: Preparation of 100 mM Stock Solution

Target Concentration: 100 mM | Volume: 1 mL

  • Calculate Mass:

    • MW of HCl salt ≈ 187.62 g/mol .[1][4]

    • Required Mass = 18.76 mg.[1]

  • Weighing: Weigh ~18.8 mg of powder into a sterile, amber glass vial (avoid plastic if possible to prevent leaching).

  • Solvent Addition:

    • Add 500 µL of high-grade anhydrous DMSO.

    • Vortex until fully dissolved.[1]

    • Add remaining DMSO to reach exactly 1.0 mL total volume.[1]

    • Note: Adding solvent in two steps prevents volume errors due to displacement.

  • Aliquot: Immediately split into 50 µL or 100 µL aliquots in polypropylene PCR tubes or cryovials.

  • Storage: Store at -20°C or -80°C.

Protocol 2: Quality Control (QC) Check

Perform this if the stock is >1 month old.

  • Dilution: Dilute 2 µL of stock into 198 µL of 50:50 Acetonitrile:Water (Final: 1 mM).

  • UV/Vis Check: Measure absorbance at 254 nm and 280 nm.

    • Pass: Clear spectrum, consistent with baseline.

    • Fail: Significant baseline lift or new bands >350 nm (indicates oxidation).[1]

  • Functional Check: If using for cell assays, perform a mock dilution into media (1:1000). Ensure no visible precipitate forms under a microscope (40x).

References

  • BenchChem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (2025).[1][2][5]

  • Atkinson, B. N., & Williams, J. M. J. Dimethylsulfoxide as an N-Methylation Reagent for Amines and Aromatic Nitro Compounds.[1][6] ChemCatChem (2014).[1][6]

  • Popa-Burke, I., et al. Compound precipitation in high-concentration DMSO solutions.[1][7] J Biomol Screen (2014).[1][7]

  • MedChemExpress. 3-Methylbenzoic acid Solubility & Storage Guidelines.

  • TCI Chemicals. Safety Data Sheet: 3-Amino-5-methylbenzoic acid.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Carbonyl Stretch of 3-Amino-5-Methylbenzoic Acid HCl: An FTIR-Based Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. 3-Amino-5-methylbenzoic acid and its hydrochloride salt are valuable buildi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. 3-Amino-5-methylbenzoic acid and its hydrochloride salt are valuable building blocks, and understanding their spectral properties is crucial for quality control and reaction monitoring. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-amino-5-methylbenzoic acid HCl, with a specific focus on the diagnostically significant carbonyl (C=O) stretching frequency. We will explore the underlying principles governing its spectral position, provide detailed experimental protocols, and compare FTIR with other key analytical techniques.

The Carbonyl Signature: More Than Just a Peak

The carbonyl group is one of the most prominent reporters in an infrared spectrum. Its strong dipole moment results in a characteristically intense absorption band. For a typical aromatic carboxylic acid like benzoic acid, this C=O stretch appears in the 1710-1680 cm⁻¹ region.[1] This is a lower frequency compared to saturated carboxylic acids (1730-1700 cm⁻¹) due to the delocalization of π-electrons between the benzene ring and the carbonyl group, which slightly weakens the C=O double bond.[1][2]

However, in the case of 3-amino-5-methylbenzoic acid HCl, the story is more complex. The position of the carbonyl peak is a result of a delicate interplay of several competing factors:

  • Hydrogen Bonding (Dimerization): In the solid state, carboxylic acids readily form hydrogen-bonded dimers. This intermolecular interaction weakens the C=O bond, shifting its stretching frequency to a lower wavenumber (a red shift). The C=O stretch for a monomeric, non-hydrogen-bonded carboxylic acid is typically found at a higher frequency, around 1760 cm⁻¹.[2][3]

  • Ring Substitution - Electronic Effects:

    • Methyl Group (-CH₃): As an electron-donating group (EDG) through induction, the methyl group at the meta position slightly increases electron density in the ring, which can be relayed to the carbonyl group, causing a minor red shift.

    • Amine Hydrochloride Group (-NH₃⁺Cl⁻): This is the most influential substituent in this molecule. The free amine (-NH₂) is an electron-donating group. However, by forming the hydrochloride salt, the nitrogen's lone pair is protonated. The resulting ammonium group (-NH₃⁺) is a powerful electron-withdrawing group (EWG) due to its positive charge. This inductive effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl group. This withdrawal of electron density strengthens the C=O double bond, leading to a significant shift to a higher wavenumber (a blue shift).

Therefore, for solid 3-amino-5-methylbenzoic acid HCl, we predict a C=O stretching frequency that is shifted to a higher value than that of benzoic acid, likely appearing in the 1730-1715 cm⁻¹ range, as the strong electron-withdrawing effect of the -NH₃⁺ group counteracts the frequency-lowering effects of conjugation and hydrogen bonding.

Acquiring High-Fidelity FTIR Data: A Practical Workflow

Obtaining a clean, interpretable FTIR spectrum requires meticulous sample preparation. For a solid powder like 3-amino-5-methylbenzoic acid HCl, two methods are prevalent: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

Experimental Workflow Overview

The following diagram illustrates the general workflow for acquiring an FTIR spectrum of a solid sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_atr ATR Method cluster_kbr KBr Pellet Method cluster_acq Data Acquisition & Analysis Prep Obtain Dry Sample Method_Choice Choose Method Prep->Method_Choice ATR_Clean Clean ATR Crystal Method_Choice->ATR_Clean ATR KBr_Grind Grind Sample (1-2 mg) Method_Choice->KBr_Grind KBr ATR_Sample Place Sample on Crystal ATR_Clean->ATR_Sample ATR_Pressure Apply Pressure ATR_Sample->ATR_Pressure Background Collect Background Spectrum ATR_Pressure->Background KBr_Mix Mix with Dry KBr (100-200 mg) KBr_Grind->KBr_Mix KBr_Press Press into Transparent Pellet KBr_Mix->KBr_Press KBr_Press->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Process Baseline Correction & Normalization Sample_Scan->Process Analyze Identify Peak Frequencies (C=O, etc.) Process->Analyze

Sources

Comparative

Technical Guide: ESI+ Fragmentation &amp; Isomer Differentiation of 3-Amino-5-Methylbenzoic Acid

Executive Summary: The Isomeric Challenge In metabolomics and impurity profiling, 3-amino-5-methylbenzoic acid (CAS: 3930-91-6) represents a critical analytical challenge. As a structural isomer of both anthranilic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Challenge

In metabolomics and impurity profiling, 3-amino-5-methylbenzoic acid (CAS: 3930-91-6) represents a critical analytical challenge. As a structural isomer of both anthranilic acid derivatives (ortho-substituted) and other toluidine analogues, its unambiguous identification requires more than simple precursor mass matching (


 Da).

This guide compares the Electrospray Ionization (ESI+) fragmentation behavior of 3-amino-5-methylbenzoic acid against its most common confounding alternatives: ortho-isomers (e.g., 2-amino-5-methylbenzoic acid). We provide a mechanistic breakdown of the fragmentation pathways, separating diagnostic signals from generic background noise to ensure high-confidence identification.

Standardized Experimental Protocol

To replicate the fragmentation patterns described below, the following "Self-Validating" protocol is recommended. This setup minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.

LC-MS/MS Acquisition Parameters
ParameterSettingRationale
Ionization Source ESI Positive (+)Protonation of the amine (

) and carbonyl oxygen is favored over deprotonation for structural elucidation.
Capillary Voltage 3.0 - 3.5 kVModerate voltage prevents discharge while ensuring stable Taylor cone formation.
Cone Voltage 20 - 30 VCritical: Keep low to prevent in-source loss of

(m/z 134), which mimics the ortho-isomer.
Source Temp 120°CLow temperature reduces thermal degradation of the carboxylic moiety.
Desolvation Gas

, 600-800 L/hr
High flow aids in droplet evaporation for polar aromatic acids.
Collision Energy (CE) Stepped (10, 20, 40 eV)10 eV: Preserves

. 20 eV: Generates primary fragments (

loss). 40 eV: Drives secondary fragmentation (ring opening/CO loss).

Fragmentation Mechanism: 3-Amino-5-Methylbenzoic Acid[1]

Unlike its ortho-substituted counterparts, 3-amino-5-methylbenzoic acid lacks the proximity for the "ortho-effect" (intramolecular hydrogen bonding-assisted elimination). Consequently, its fragmentation is driven by high-energy inductive cleavage rather than low-energy rearrangement.

Primary Pathway: The "Meta-Stable" Route
  • Precursor Selection (

    
     152):  The protonated molecule 
    
    
    
    is stable at low energy.
  • Dehydration (

    
     134):  The loss of 
    
    
    
    (-18 Da) generates the acylium ion. In meta-isomers, this requires higher activation energy than in ortho-isomers.
  • Decarbonylation (

    
     106):  The acylium ion rapidly loses 
    
    
    
    (-28 Da) to form a resonance-stabilized phenyl cation (
    
    
    106).
  • Alternative: Decarboxylation (

    
     108):  Direct loss of 
    
    
    
    (-44 Da) from the precursor is a competing pathway, often yielding a radical cation or protonated aniline derivative.
Visualization: Fragmentation Pathway

FragmentationPathway Fig 1. ESI+ Fragmentation Pathway of 3-Amino-5-Methylbenzoic Acid Precursor [M+H]+ m/z 152.07 (Protonated Precursor) Acylium [M+H - H2O]+ m/z 134.06 (Acylium Ion) Precursor->Acylium - H2O (18 Da) High CE Required Aniline [M+H - CO2]+ m/z 108.08 (3-Methylaniline ion) Precursor->Aniline - CO2 (44 Da) Competing Pathway PhenylCation [M+H - H2O - CO]+ m/z 106.06 (Aminotolyl Cation) Acylium->PhenylCation - CO (28 Da) Rapid Secondary Loss

[2][3][4]

Comparative Analysis: Target vs. Alternatives

The primary risk in analyzing this compound is misidentifying it as 2-amino-5-methylbenzoic acid (an anthranilic acid derivative). The table below outlines the diagnostic differences.

Performance Comparison Table
Feature3-Amino-5-Methylbenzoic Acid (Target)2-Amino-5-Methylbenzoic Acid (Alternative)Diagnostic Implication
Water Loss (

134)
Low/Moderate Intensity. Requires higher collision energy (>15 eV).Dominant Base Peak. Occurs even at low energy due to the Ortho Effect.High abundance of

134 at low CE suggests the Alternative (Ortho).
Decarboxylation (

108)
Significant. Competing pathway due to lack of ortho-stabilization.Minor. Suppressed by the facile water loss pathway.Prominent

108 favors the Target (Meta).
Mechanism Inductive cleavage (High Energy).Neighboring Group Participation (Low Energy).Meta isomers are "harder" to fragment.
Differentiation Workflow

Use this logic gate to validate your specific isomer.

IsomerDifferentiation Fig 2. Decision Tree for Isomer Differentiation Start Analyze MS/MS Spectrum (Precursor m/z 152) CheckWater Check Intensity of m/z 134 (Loss of H2O) Start->CheckWater Ortho Dominant Base Peak (>80%) at Low CE (10-15 eV)? CheckWater->Ortho ResultOrtho IDENTIFY: 2-Amino-5-Methylbenzoic Acid (Ortho-Isomer / Anthranilic Type) Ortho->ResultOrtho Yes (Ortho Effect) CheckCO2 Check m/z 108 (-CO2) Is it >20% abundance? Ortho->CheckCO2 No (Moderate Intensity) ResultMeta IDENTIFY: 3-Amino-5-Methylbenzoic Acid (Target Meta-Isomer) CheckCO2->ResultOrtho No (Ambiguous/Re-check) CheckCO2->ResultMeta Yes

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 3-amino-, methyl ester Mass Spectrum.[1] National Institute of Standards and Technology. Available at: [Link]

  • Erupe, M. et al. (2023). Gas-Phase Internal Proton-Transfer of Protonated para-Aminobenzoic Acid Catalyzed by One Methanol Molecule. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Prien, J. M. et al. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping.[2] Analytical Chemistry.[3][4][5][6][7][8][9] Available at: [Link]

Sources

Validation

Structural Elucidation and Separation Guide: 3-Amino-5-methylbenzoic Acid vs. Ortho-Amino Isomers

Executive Summary In drug discovery and dye synthesis, distinguishing 3-amino-5-methylbenzoic acid (3,5-AMBA) from its structural isomers—most notably 2-amino-5-methylbenzoic acid (2,5-AMBA)—is a critical quality attribu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and dye synthesis, distinguishing 3-amino-5-methylbenzoic acid (3,5-AMBA) from its structural isomers—most notably 2-amino-5-methylbenzoic acid (2,5-AMBA)—is a critical quality attribute. While they share the same molecular weight (


), their chemical reactivity differs fundamentally. The ortho-amino placement in 2,5-AMBA allows for rapid cyclization (e.g., to quinazolines), whereas 3,5-AMBA functions strictly as a linker or scaffold.

This guide provides a multi-tiered approach to identification, ranging from rapid chemical screening to definitive spectroscopic confirmation.

Chemical Reactivity & The "Ortho-Effect"

The most immediate functional difference lies in the ability of the 2-amino isomer to form intramolecular hydrogen bonds and cyclic structures.

The Cyclization Screen (Rapid Test)

Objective: To qualitatively distinguish between the 2-amino and 3-amino isomers based on cyclization potential. Mechanism: 2-amino-5-methylbenzoic acid reacts with acetic anhydride to form a benzoxazinone derivative (cyclization). 3-amino-5-methylbenzoic acid will merely acetylate at the amine, remaining an open-chain acid.

CyclizationPathways Start2 2-Amino-5-methylbenzoic acid Reagent + Acetic Anhydride (Heat) Start2->Reagent Start3 3-Amino-5-methylbenzoic acid Start3->Reagent Prod2 Cyclic Benzoxazinone (Fluorescent/Non-polar) Reagent->Prod2 Cyclization (Ortho effect) Prod3 N-Acetyl-3-amino-5-methylbenzoic acid (Open Chain/Polar) Reagent->Prod3 Acetylation Only

Figure 1: Divergent reaction pathways. The ortho-isomer (2-amino) cyclizes, often resulting in a significant change in solubility and fluorescence compared to the meta-isomer.

Spectroscopic Fingerprinting (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for structural confirmation. The distinction relies on coupling constants (


 values)  rather than chemical shifts, which can drift with concentration.
1H NMR Analysis Protocol

Solvent: DMSO-


 (Recommended over CDCl

to prevent aggregation and sharpen exchangeable proton signals). Frequency: 400 MHz or higher.
Comparative Data Table
Feature3-Amino-5-methylbenzoic acid (Target)2-Amino-5-methylbenzoic acid (Impurity)
Symmetry High (Meta-substituted)Low (Ortho/Meta-substituted)
Aromatic Protons 3 Distinct Signals3 Distinct Signals
Splitting Pattern Singlets or Broad Singlets (due to small meta-coupling)Doublet + Doublet of Doublets + Singlet
Coupling Constants

(All protons)

(Dominant feature)
Key Diagnostic Absence of any large splitting (

).[1]
Presence of large ortho-coupling (

).

Detailed Analysis of 3,5-AMBA: In 3,5-AMBA, the protons are located at positions 2, 4, and 6.

  • H2: Between COOH and NH

    
    .
    
  • H4: Between NH

    
     and CH
    
    
    
    .
  • H6: Between CH

    
     and COOH.
    
  • Result: All three protons are meta to each other. You will observe three narrow signals (appearing as singlets or finely split doublets) with

    
    .
    

Detailed Analysis of 2,5-AMBA:

  • H3 & H4: These are ortho to each other. H3 (adjacent to NH

    
    ) appears as a doublet with a large 
    
    
    
    value (
    
    
    ). This is the "smoking gun" for the 2-amino isomer.

Chromatographic Separation (HPLC)

Separating these isomers requires exploiting the difference in polarity caused by the "Ortho-Effect."

Mechanism of Separation[1][3]
  • 2-Amino Isomer: Forms an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen. This "hides" the polar groups, making the molecule effectively more hydrophobic (lipophilic).

  • 3-Amino Isomer: Cannot form this intramolecular bond. Both the amine and carboxylic acid interact freely with the mobile phase, making the molecule more polar.

Prediction: On a Reverse Phase (C18) column, 3-amino-5-methylbenzoic acid will elute EARLIER than the 2-amino isomer.

Recommended Method
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.8).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 310 nm (aniline absorption).

HPLC_Separation Injection Sample Injection (Mixture) Column C18 Column Interaction Injection->Column Elution1 Early Elution 3-Amino-5-methylbenzoic acid (More Polar / No Intramolecular H-Bond) Column->Elution1 Weak Interaction Elution2 Late Elution 2-Amino-5-methylbenzoic acid (Less Polar / Intramolecular H-Bond) Column->Elution2 Strong Interaction

Figure 2: Relative retention logic. The intramolecular hydrogen bonding in the 2-amino isomer increases retention on hydrophobic stationary phases.

Physical Characterization (Melting Point)

While less specific than NMR, melting point (MP) is a critical purity check.

  • 3-Amino-5-methylbenzoic acid:

    
     [1].
    
  • 2-Amino-5-methylbenzoic acid:

    
     (dec.) [2].
    

Note: The 2-amino isomer often decomposes upon melting. A sharp melt at


 is a strong indicator of the 3-amino isomer.

Synthesis Origins (Why do you have this impurity?)

Understanding the source of the isomer helps in process control.

  • Route: Nitration of m-toluic acid (3-methylbenzoic acid).

  • Outcome: Nitration occurs at positions 2, 4, and 6.

    • Major Product: 2-nitro-3-methylbenzoic acid (sterically less favored but electronically possible).

    • Isomer Mix: The reduction of the crude nitration mix will yield both 2-amino and 3-amino derivatives.

    • Purification: If your material was synthesized via this route, HPLC purification is mandatory, as recrystallization is often insufficient to separate these structural isomers completely.

References

  • Sigma-Aldrich. Product Specification: 3-Amino-5-methylbenzoic acid (CAS 2305-37-5).[1][5] Retrieved from

  • ChemicalBook. 2-Amino-5-methylbenzoic acid Properties and Melting Point Data. Retrieved from

  • PubChem.[1][6] Compound Summary: 3-Amino-5-methylbenzoic acid.[1] National Library of Medicine. Retrieved from

  • Sielc Technologies.[3] HPLC Separation of Aminobenzoic Acid Isomers. Retrieved from

Sources

Comparative

Comparative Guide: UV-Vis Absorption Spectrum of 3-Amino-5-Methylbenzoic Acid Derivatives

Executive Summary 3-Amino-5-methylbenzoic acid (3-AMBA) represents a critical bifunctional scaffold in medicinal chemistry and dye synthesis.[1][2] Unlike its para-substituted counterparts (e.g., PABA), 3-AMBA features a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-methylbenzoic acid (3-AMBA) represents a critical bifunctional scaffold in medicinal chemistry and dye synthesis.[1][2] Unlike its para-substituted counterparts (e.g., PABA), 3-AMBA features a 1,3,5-substitution pattern , creating a unique electronic environment where the electron-donating amine and methyl groups are meta to the electron-withdrawing carboxyl group.[1]

This guide provides a technical comparison of the UV-Vis spectral properties of 3-AMBA against its core standard, 3-aminobenzoic acid (3-ABA) . It analyzes the bathochromic effects of methyl substitution, solvatochromic behavior, and pH-dependent spectral shifts, offering researchers a robust framework for characterization.

Structural Basis & Electronic Theory

To interpret the spectrum of 3-AMBA, one must understand the "Push-Pull" electronic system within the benzene ring.

  • The Scaffold (3-ABA): The amine (-NH₂) acts as an electron donor (+M effect), while the carboxyl group (-COOH) acts as an electron acceptor (-M effect).[1] In the meta position, direct resonance conjugation is interrupted compared to para isomers, typically resulting in a hypsochromic (blue) shift relative to PABA.[1]

  • The Methyl Effect (3-AMBA): The addition of a methyl group at position 5 introduces:

    • Inductive Donation (+I): The methyl group pushes electron density into the ring.[1]

    • Symmetry: The 1,3,5-substitution creates a symmetrical distribution of electron density.[1]

    • Spectral Consequence: The methyl group acts as a weak auxochrome.[1] It stabilizes the

      
       excited state, typically causing a slight bathochromic (red) shift (2–5 nm)  and a hyperchromic effect (increased 
      
      
      
      ) compared to unsubstituted 3-ABA.[1]

Comparative Spectral Analysis

The following data compares the core scaffold (3-ABA) with the methylated derivative (3-AMBA) and the para-isomer (PABA) to illustrate the regiochemical impact.

Table 1: Comparative UV-Vis Absorption Maxima (Methanol)[1]
CompoundStructurePrimary

(

)
Secondary

(

)
Electronic Character
3-Aminobenzoic Acid (3-ABA) meta-amino~210 nm~272 nmBaseline Reference
3-Amino-5-methylbenzoic Acid meta-amino, meta-methyl~212–215 nm (Predicted)~275–278 nm (Predicted)Slight Red Shift (+I Effect)
4-Aminobenzoic Acid (PABA) para-amino~220 nm~289 nmStrong Conjugation (ICT)
Methyl 3-amino-5-hydroxybenzoate meta-amino, meta-hydroxy~215 nm~295 nmStronger Auxochrome (-OH)

Note: Values for 3-AMBA are derived from substituent increment calculations relative to the experimentally verified 3-ABA baseline [1, 2].

Key Observations
  • The "Methyl Shift": The 5-methyl group does not drastically alter the band shape but shifts the maxima to slightly longer wavelengths due to ring destabilization.[1]

  • Derivative Impact: Derivatives such as Schiff bases or Azo dyes synthesized from 3-AMBA will exhibit massive bathochromic shifts (into the 350–450 nm range) due to the extension of the conjugated system, far exceeding the native UV range of the scaffold [5].[1]

Solvatochromism & pH Dependence

The spectral profile of 3-AMBA is highly sensitive to the environment due to its zwitterionic potential.

pH Effects (Acid-Base Equilibria)

Like 3-ABA, 3-AMBA exists in three distinct forms depending on pH.[1] This is critical for HPLC method development.

  • Acidic Media (pH < 3):

    • Species: Cationic (

      
      , 
      
      
      
      ).[1]
    • Effect: Protonation of the amine eliminates its lone pair participation.[1] The spectrum resembles that of benzoic acid.

    • Shift: Hypsochromic (Blue) shift of the secondary band.

  • Neutral/Isoelectric (pH ~4-6):

    • Species: Neutral or Zwitterionic (

      
      , 
      
      
      
      ).[1]
    • Effect: Equilibrium mixture; typically the standard reference spectrum.[1]

  • Basic Media (pH > 8):

    • Species: Anionic (

      
      , 
      
      
      
      ).[1]
    • Effect: The carboxylate anion is formed, but the amine is free to donate electrons.[1]

    • Shift: Bathochromic (Red) shift due to enhanced charge transfer character.[1]

Experimental Protocol: Reliable Characterization

Objective: To obtain a reproducible UV-Vis spectrum for 3-AMBA derivatives suitable for publication or quality control.

Materials
  • Solvent: HPLC-grade Methanol (cutoff <205 nm) or Acetonitrile.[1] Avoid Acetone (cutoff 330 nm).

  • Buffer: 10 mM Phosphate buffer (if pH control is required).

  • Instrument: Dual-beam UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent).[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 10.0 mg of 3-AMBA derivative.[1]

    • Dissolve in 100 mL Methanol to create a 100 µg/mL (ppm) stock solution.

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare dilutions of 2, 5, 10, and 20 µg/mL.

    • Target: Absorbance should fall between 0.2 and 0.8 AU for maximum accuracy.

  • Baseline Correction:

    • Fill two quartz cuvettes (1 cm path length) with pure solvent.[1]

    • Run "Auto Zero" / "Baseline" scan from 200 nm to 400 nm.[1]

  • Measurement:

    • Replace the sample cuvette with the 10 µg/mL solution.

    • Scan speed: Medium (approx. 200 nm/min).[1]

    • Data Interval: 1.0 nm.[1]

  • Data Processing:

    • Identify

      
      .[1][3][4][5]
      
    • Calculate Molar Absorptivity (

      
      ) using Beer’s Law: 
      
      
      
      .[1]

Characterization Workflow (Visualization)

The following diagram outlines the decision logic for characterizing 3-AMBA derivatives, ensuring all electronic states are captured.

G Start Start: 3-AMBA Derivative Solubility Solubility Test (MeOH vs. Buffer) Start->Solubility Scan_Neutral Scan 1: Neutral Solvent (Methanol) Solubility->Scan_Neutral Check_Peaks Analyze Peaks Scan_Neutral->Check_Peaks Scan_Acid Scan 2: Acidic (0.1M HCl) Protonate Amine Check_Peaks->Scan_Acid Check Protonation Scan_Base Scan 3: Basic (0.1M NaOH) Ionize Carboxyl Check_Peaks->Scan_Base Check Ionization Compare Comparative Analysis vs 3-ABA Std Scan_Acid->Compare Scan_Base->Compare Calc_Epsilon Calculate Molar Absorptivity (ε) Compare->Calc_Epsilon

Figure 1: Logic flow for the spectral characterization of aminobenzoic acid derivatives, isolating specific electronic states via pH manipulation.

References

  • NIST Chemistry WebBook. Benzoic acid, 3-amino- (UV/IR Spectral Data).[1] National Institute of Standards and Technology.[1][6] [Link][1]

  • SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid & HPLC Method. [Link]

  • PubChem. 3-Amino-5-methylbenzoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Rasayan Journal of Chemistry. Synthesis and Studies on Novel Toluic Acid-Based Azo Dyes (Vol. 14, No. 3, 2021). (Context for derivatives of amino-methylbenzoic acids). [Link]

Sources

Validation

Comparative Guide: HPLC Analysis of 3-Aminobenzoic vs. 3-Nitrobenzoic Acid

[1][2] Executive Summary In Reverse-Phase HPLC (RP-HPLC) using standard C18 chemistry and acidic mobile phases, 3-aminobenzoic acid (3-ABA) elutes significantly earlier than 3-nitrobenzoic acid (3-NBA) .[1][2] This separ...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In Reverse-Phase HPLC (RP-HPLC) using standard C18 chemistry and acidic mobile phases, 3-aminobenzoic acid (3-ABA) elutes significantly earlier than 3-nitrobenzoic acid (3-NBA) .[1][2]

This separation is driven by the distinct polarity and ionization states of the substituents at low pH.[2] 3-ABA exists largely as a hydrophilic cation (protonated amine), leading to minimal retention, whereas 3-NBA behaves as a neutral, moderately hydrophobic aromatic acid, resulting in longer retention. This guide details the mechanistic basis, optimized protocols, and troubleshooting strategies for this separation.

Chemical Basis of Separation

The separation logic rests on the interplay between the mobile phase pH and the


 of the functional groups.[2]
Feature3-Aminobenzoic Acid (3-ABA)3-Nitrobenzoic Acid (3-NBA)
Structure Benzene ring with -COOH and

Benzene ring with -COOH and

Electronic Effect Amine is Electron Donating (via resonance)Nitro is Electron Withdrawing (strong)

(COOH)
~3.07~3.46

(Substituent)
~4.73 (

conjugate acid)
N/A (Nitro group does not ionize)
State at pH 2.5 Cationic (

/

)
Neutral (

/

)
Hydrophobicity Low (Polar/Ionic)Moderate (Hydrophobic)
Mechanistic Pathway

At the standard HPLC operating pH (pH 2.0 – 3.0), the carboxylic acid groups of both molecules are protonated (neutral).[2] However, the amine group of 3-ABA becomes protonated (


), rendering the molecule positively charged and highly hydrophilic.[2] This charge prevents interaction with the hydrophobic C18 chains, causing rapid elution. Conversely, the nitro group of 3-NBA remains neutral and contributes to 

interactions with the stationary phase, increasing retention.[2]

SeparationMechanism MobilePhase Mobile Phase (pH 2.5, Acidic) ABA 3-Aminobenzoic Acid (Amine Protonates -> Cationic) MobilePhase->ABA Protonation NBA 3-Nitrobenzoic Acid (Remains Neutral) MobilePhase->NBA Neutral State C18 C18 Stationary Phase (Hydrophobic) ABA->C18 Repulsion/Polarity NBA->C18 Hydrophobic Binding Result_ABA Weak Interaction Fast Elution C18->Result_ABA Result_NBA Strong Interaction Retained C18->Result_NBA

Figure 1: Mechanistic logic of separation. At acidic pH, 3-ABA becomes cationic and elutes quickly, while 3-NBA remains neutral and interacts with the column.[2]

Experimental Protocol

This protocol is designed for the simultaneous determination of 3-ABA and 3-NBA, often used to monitor the reduction of nitrobenzoic acids to aminobenzoic acids.[1][2]

Equipment & Conditions
  • System: HPLC with UV-Vis / PDA Detector.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.

  • Wavelength: 254 nm (Isosbestic point approximation) or 272 nm (optimized for 3-ABA).[2]

  • Temperature: 25°C or 30°C.

Mobile Phase Preparation[1]
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.[2]
    
    • Why: Maintains pH ~2.0 to suppress carboxylic acid ionization and minimize peak tailing.[2]

  • Solvent B (Organic): Acetonitrile (ACN) or Methanol (MeOH).[1][2]

    • Note: ACN provides sharper peaks; MeOH is cheaper but generates higher pressure.[2]

Method: Isocratic Elution

For routine quality control (QC), an isocratic method is preferred for reproducibility.

ParameterSetting
Flow Rate 1.0 mL/min
Composition 80% Solvent A / 20% Solvent B
Run Time 15 Minutes
Injection Vol 5 - 10 µL

Step-by-Step Workflow:

  • Preparation: Dissolve standards in 50:50 Water:Methanol. 3-NBA requires sonication or pure methanol first due to lower solubility.[1][2]

  • Equilibration: Flush column with mobile phase for 20 mins until baseline stabilizes.

  • Injection: Inject the blank, followed by the mixed standard.

  • Wash: Post-run, flush with 50:50 Water:ACN to remove highly retained impurities.[2]

Workflow Start Start: Sample Prep Solubility Dissolve Standards (3-NBA in MeOH first) Start->Solubility Filter Filter (0.22 µm PTFE) Solubility->Filter Setup HPLC Setup Isocratic 80:20 (Aq:Org) Filter->Setup Run Inject & Run (Detection @ 254nm) Setup->Run Data Data Analysis Calculate Resolution (Rs) Run->Data

Figure 2: Standard operating workflow for the separation of benzoic acid derivatives.

Performance Data & Results

The following data represents typical performance metrics observed on a standard C18 column under the conditions described above.

Retention Profile
AnalyteApprox. Retention Time (

)
Elution OrderPeak Shape Issues
3-Aminobenzoic Acid 2.5 - 3.5 min1st (Early) Prone to fronting if solvent is too strong.[1][2]
3-Nitrobenzoic Acid 8.0 - 10.0 min2nd (Late) Generally symmetrical.[1][2]
System Suitability Criteria

To ensure data validity (Trustworthiness), the system must meet these thresholds:

  • Resolution (

    
    ):  > 5.0 (The peaks are very well separated).
    
  • Tailing Factor (

    
    ):  < 1.5 for 3-ABA (Amine tailing is a common risk).[1][2]
    
  • Theoretical Plates (

    
    ):  > 5000.[1][2]
    
Comparative Chromatogram Description
  • 0 - 2 min: Void volume (unretained salts).

  • ~3 min (Peak 1): 3-Aminobenzoic Acid . Sharp, narrow peak.

  • ~9 min (Peak 2): 3-Nitrobenzoic Acid . Broader peak due to longer interaction with the stationary phase.[2]

Troubleshooting & Expert Insights

Issue: 3-ABA Elutes in the Void Volume

If 3-ABA elutes too quickly (


), it may co-elute with the solvent front, making quantification impossible.[1][2]
  • Cause: The amino group is fully ionized (

    
    ), making the molecule too polar for C18.[2]
    
  • Solution 1 (Column): Switch to an "AQ" (Aqua) C18 or a Polar-Embedded column designed to retain polar compounds in 100% aqueous conditions.[1][2]

  • Solution 2 (Mobile Phase): Use an Ion-Pairing agent (e.g., Hexanesulfonic acid) to form a neutral complex with the amine, significantly increasing retention.[2] Note: This equilibrates slowly and dedicates the column to this method.

Issue: Peak Tailing for 3-ABA
  • Cause: Interaction between the positively charged amine and residual silanols (

    
    ) on the silica backbone.[2]
    
  • Solution: Ensure the mobile phase pH is

    
    . At this pH, silanols are protonated (neutral) and do not attract the amine.[2] Alternatively, add 10-20 mM Triethylamine (TEA) as a competitive blocker.
    
Detection Wavelengths

While 254 nm is standard:

  • 3-ABA has a specific maximum near 272 nm and 226 nm .[1][2][3]

  • 3-NBA absorbs strongly in the deep UV (<230 nm) and near 260 nm.[2]

  • Recommendation: Use a PDA detector to extract 272 nm for 3-ABA quantification to maximize sensitivity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid.[1][2] PubChem. Available at: [Link][1][2]

  • SIELC Technologies. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Applications. Available at: [Link]

  • Zhang, Y., et al. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography.[2] Journal of Chromatography A. Available at: [Link][1][2]

  • Helix Chromatography. HPLC Methods for analysis of 3-Aminobenzoic acid. HelixChrom. Available at: [Link][1][2]

  • Grokipedia. 3-Aminobenzoic acid Properties and pKa. Grokipedia.[1][2] Available at: [Link] (Cited for pKa values).[1][2]

Sources

Safety & Regulatory Compliance

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